ethyl 6-amino-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-amino-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRRQTCJDBVMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ethyl 6-amino-1H-indole-2-carboxylate chemical structure and properties
This technical guide provides an in-depth analysis of Ethyl 6-amino-1H-indole-2-carboxylate , a bifunctional indole scaffold critical in medicinal chemistry for the development of kinase inhibitors, antiviral agents, and CNS-active ligands.
Scaffold Architecture, Synthetic Pathways, and Medicinal Utility[1]
Executive Summary
Ethyl 6-amino-1H-indole-2-carboxylate (CAS: 71056-60-5) represents a "privileged structure" in drug discovery. Its value lies in its orthogonal reactivity: it possesses a nucleophilic aniline handle at the C6 position and an electrophilic ester moiety at the C2 position. This duality allows for the precise construction of Indole-2-carboxamide libraries, a structural motif found in HIV-1 integrase inhibitors and antitumor agents targeting pediatric gliomas.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The following data aggregates standard physicochemical parameters for laboratory verification.
| Parameter | Specification |
| IUPAC Name | Ethyl 6-amino-1H-indole-2-carboxylate |
| CAS Number | 71056-60-5 |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Physical State | Solid (Pale yellow to brown powder) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Calculated) | Indole NH: ~16.0 |
| SMILES | CCOC(=O)C1=CC2=C(C=C(C=C2)N)N1 |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Synthetic Routes & Process Chemistry
The synthesis of the 6-amino derivative typically proceeds through the reduction of its nitro-precursor. The construction of the indole core itself is often achieved via the Japp-Klingemann reaction followed by Fischer Indole Cyclization , which allows for regioselective placement of substituents.
Core Synthesis Workflow (Nitro-Reduction Pathway)
The most robust route for laboratory scale-up involves the reduction of Ethyl 6-nitroindole-2-carboxylate .
Step 1: Indole Core Formation (Reissert or Fischer)
-
Precursors: Ethyl pyruvate and substituted phenylhydrazines (or o-nitrotoluenes for Reissert).
-
Intermediate: Ethyl 6-nitroindole-2-carboxylate.
Step 2: Chemoselective Reduction
-
Objective: Reduce the C6-nitro group (
) to the amine ( ) without reducing the C2-ester or the C3-C4 double bond. -
Method A (Catalytic Hydrogenation):
(1 atm), 10% Pd/C, MeOH/THF. High yield, clean workup. -
Method B (Chemical Reduction): Iron powder (Fe),
, EtOH/H₂O reflux. Preferred if halogen substituents are present to avoid dehalogenation.
Synthetic Logic Diagram
The following diagram illustrates the synthesis and immediate divergence points for library generation.
Figure 1: Synthetic workflow from aniline precursors to the 6-amino scaffold and divergent downstream functionalization.
Reactivity & Functionalization Strategies
The 6-amino-indole-2-ester scaffold acts as a bifunctional "hub." Successful utilization requires understanding the electronic crosstalk between the electron-rich amine and the electron-deficient ester.
The C6-Amine (Nucleophilic Vector)
The amine at position 6 is an aniline derivative. It is less basic than aliphatic amines but sufficiently nucleophilic for:
-
Acylation: Reaction with acid chlorides to form amides. This is crucial for extending the molecule into solvent-exposed regions of a protein binding pocket.
-
Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides (common in kinase inhibitors).
-
Urea Formation: Reaction with isocyanates to form ureas.
The C2-Ester (Electrophilic Vector)
The ethyl ester at position 2 stabilizes the indole ring but is primarily a "mask" for the carboxylic acid.
-
Hydrolysis: Saponification (LiOH/THF/Water) yields 6-amino-1H-indole-2-carboxylic acid .
-
Direct Amidation: Can be converted directly to hydrazides (using hydrazine hydrate) for further heterocycle formation (e.g., oxadiazoles).
Experimental Protocol: C6-Acylation (General Procedure)
To validate the reactivity of the scaffold:
-
Dissolve: 1.0 eq of Ethyl 6-amino-1H-indole-2-carboxylate in anhydrous DCM.
-
Base: Add 1.2 eq of Pyridine or TEA (Triethylamine).
-
Addition: Cool to 0°C. Add 1.1 eq of Acyl Chloride dropwise.
-
Monitor: Warm to RT. Monitor via TLC (EtOAc/Hexane).
-
Workup: Wash with 1N HCl (to remove pyridine), then NaHCO₃. Dry over MgSO₄.[1]
Medicinal Chemistry Applications
This scaffold is not merely a building block; it is a pharmacophore core used in high-value therapeutic areas.
HIV-1 Integrase Inhibitors
Research indicates that indole-2-carboxamides are potent inhibitors of HIV-1 integrase strand transfer. The 6-amino position is often derivatized with hydrophobic aromatic groups to interact with the viral enzyme's hydrophobic pocket, while the C2-carboxamide (derived from the ester) chelates the active site metal ions (
Oncology (Paediatric Glioma)
Derivatives of 6-aminoindole-2-carboxylate have shown efficacy against pediatric KNS42 GBM (Glioblastoma) cells. The mechanism often involves the inhibition of specific kinases or tubulin polymerization, where the indole core mimics the purine ring of ATP.
Structure-Activity Relationship (SAR) Map
Figure 2: SAR interaction map highlighting the pharmacophoric contributions of the scaffold's substituent vectors.
Analytical Characterization & Handling
NMR Spectroscopy (DMSO-d₆)
Due to the poor solubility of the planar indole system in chloroform, DMSO-d₆ is the solvent of choice.
-
Indole NH: Singlet, broad, typically
11.5 – 11.9 ppm.[2] -
Amine (
): Broad singlet, 3.5 – 5.5 ppm (highly variable depending on concentration and water content). -
Aromatic C3-H: Singlet/Doublet,
7.0 – 7.2 ppm (Characteristic of 2-substituted indoles).[2] -
Ester (
): Quartet, 4.3 ppm.[3]
Stability & Storage
-
Oxidation: The 6-amino group is susceptible to air oxidation, turning the solid from yellow to dark brown/black (quinone-imine formation).
-
Protocol: Store under Argon at 4°C. If the compound darkens, purification via silica gel chromatography (DCM/MeOH gradient) is required before use in sensitive couplings.
References
-
Synthesis of Indole-2-Carboxylates (Nitro Reduction): Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: National Institutes of Health (PMC). [Link]
-
Antitumor Evaluation (Glioma): Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Source: RSC Medicinal Chemistry / NIH. [Link]
-
General Indole Synthesis (Japp-Klingemann/Fischer): Ethyl 5-Nitroindole-2-carboxylate Synthesis (Analogous Protocol). Source: Organic Syntheses. [Link]
Sources
molecular weight and formula of ethyl 6-amino-1H-indole-2-carboxylate
The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the physicochemical properties, synthesis, and therapeutic utility of Ethyl 6-amino-1H-indole-2-carboxylate.
Strategic Scaffold for Kinase Inhibition & Anti-Infective Discovery[1]
Executive Summary
Ethyl 6-amino-1H-indole-2-carboxylate (CAS: 71056-60-5) is a critical heterocyclic building block in medicinal chemistry. Distinguished by its bifunctional reactivity—offering a nucleophilic primary amine at the C6 position and an electrophilic ester at the C2 position—it serves as a versatile "linchpin" scaffold. It is extensively utilized in the synthesis of Indoleamine 2,3-dioxygenase (IDO) inhibitors , CRTH2 antagonists , and novel anti-trypanosomal agents. This guide details its molecular specifications, validated synthetic protocols, and structural characterization.
Physicochemical Specifications
The following data aggregates experimentally validated parameters and calculated values standard for IND-enabling studies.
| Parameter | Specification | Technical Note |
| IUPAC Name | Ethyl 6-amino-1H-indole-2-carboxylate | - |
| CAS Number | 71056-60-5 | Primary identifier.[1][2] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | - |
| Molecular Weight | 204.23 g/mol | Monoisotopic Mass: 204.0899 |
| Physical State | Solid / Powder | Light-sensitive; store at 2–8°C in dark. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water. |
| pKa (Calculated) | ~3.5 (Amine), ~16 (Indole NH) | The C6-amine is weakly basic due to conjugation. |
| Melting Point | 130–135 °C (Decomposes) | Varies by crystal polymorph/purity. |
Synthetic Architecture & Mechanism
The synthesis of ethyl 6-amino-1H-indole-2-carboxylate is typically achieved via the chemoselective reduction of its nitro-precursor, ethyl 6-nitro-1H-indole-2-carboxylate. This pathway preserves the sensitive C2-ester moiety while reducing the C6-nitro group.
Mechanism of Action (Synthesis)
The transformation relies on a heterogeneous catalytic surface reaction (e.g., Pd/C or Raney Nickel) or a dissolved metal reduction (Fe/AcOH). The catalytic hydrogenation is preferred in GMP environments for its cleanliness and ease of workup.
Workflow Visualization
The following diagram outlines the critical path for synthesis and downstream derivatization logic used in library generation.
Caption: Figure 1. Chemoselective synthesis workflow from nitro-indole precursor to the target amino-ester, highlighting divergent functionalization paths.
Experimental Protocol: Catalytic Hydrogenation
Context: This protocol is designed for high purity (>98%) isolation without column chromatography, suitable for scale-up.
Materials
-
Precursor: Ethyl 6-nitro-1H-indole-2-carboxylate (1.0 eq).
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading).
-
Solvent: Methanol (anhydrous) or Ethanol/Ethyl Acetate (1:1 mix).
-
Atmosphere: Hydrogen gas (Balloon or Parr Shaker).
Step-by-Step Methodology
-
Preparation: In a clean autoclave or round-bottom flask, dissolve ethyl 6-nitro-1H-indole-2-carboxylate (5.0 g, 21.3 mmol) in Methanol (100 mL). Sonicate to ensure partial dissolution (nitroindoles can be sparingly soluble).
-
Inerting: Purge the vessel with Nitrogen (
) gas for 5 minutes to remove oxygen (Critical safety step to prevent ignition of Pd/C). -
Catalyst Addition: Carefully add 10% Pd/C (500 mg) under a gentle
stream. -
Hydrogenation:
-
Balloon Method: Evacuate the flask and backfill with
(3 cycles). Stir vigorously at Room Temperature (RT) for 6–12 hours. -
Parr Shaker: Pressurize to 40 psi
. Shake at RT for 2–4 hours.
-
-
Monitoring: Monitor reaction progress via TLC (System: 50% EtOAc/Hexane). The starting material (
) will disappear, and a lower, fluorescent amine spot ( ) will appear. -
Workup:
-
Filter the reaction mixture through a pad of Celite 545 to remove the catalyst.
-
Wash the Celite pad with Methanol (2 x 20 mL).
-
Caution: Keep the filter cake wet with solvent; dry Pd/C is pyrophoric.
-
-
Isolation: Concentrate the filtrate in vacuo at 40°C. The product typically crystallizes as a tan to pale yellow solid upon concentration.
-
Purification (Optional): Recrystallize from Ethanol/Hexane if the crude purity is <95%.
Structural Characterization & Validation (Trustworthiness)
To validate the identity of synthesized CAS 71056-60-5, compare experimental data against these diagnostic signatures.
Nuclear Magnetic Resonance ( -NMR)
Solvent: DMSO-
-
11.30 ppm (br s, 1H): Indole
(Deshielded, typical of 2-carboxylates). -
7.45 ppm (d,
Hz, 1H): C4-Proton. - 7.05 ppm (s, 1H): C3-Proton (Characteristic singlet for 2-substituted indoles).
- 6.55 ppm (s, 1H): C7-Proton (Upfield shift due to ortho-amino group).
- 6.45 ppm (dd, 1H): C5-Proton.
-
5.10 ppm (br s, 2H):
(Exchangeable with ). - 4.30 ppm (q, 2H) & 1.32 ppm (t, 3H): Ethyl ester moiety.
Mass Spectrometry (ESI-MS)
-
Observed Ion:
-
Fragmentation Pattern: Loss of ethoxy group (-45) is common in high-energy collisions.
Therapeutic Utility & Pharmacophore Potential
Ethyl 6-amino-1H-indole-2-carboxylate is not merely an intermediate; it is a privileged scaffold . The indole core mimics the amino acid tryptophan, allowing it to intercalate into various biological binding pockets.
Key Applications
-
Anti-Trypanosomal Agents: Used to synthesize carboxamides that inhibit Trypanosoma cruzi (Chagas disease) by targeting the parasite's intracellular replication machinery [1].
-
HIV-1 Integrase Inhibitors: The 2-carboxylate moiety coordinates with Magnesium (
) ions in the integrase active site, while the 6-amino group allows for the extension of hydrophobic tails to fill the viral DNA binding groove [2]. -
Kinase Inhibition: The 6-amino position is frequently derivatized with heteroaryl chlorides to form hinge-binding motifs in ATP-competitive inhibitors.
Pharmacophore Logic Diagram
The following graph illustrates how this specific molecule maps to biological targets.
Caption: Figure 2. Pharmacophore mapping showing how specific structural regions of the molecule contribute to biological activity in different disease models.
References
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. (2025).
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Institutes of Health (PMC). (2024).
-
Ethyl 6-amino-1H-indole-2-carboxylate Product Data. Sigma-Aldrich. (Accessed 2026).
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. (2016).
Sources
The Diverse Biological Activities of 6-Aminoindole-2-Carboxylic Acid Ethyl Ester Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of Indole and the Significance of the 6-Amino Substitution
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its derivatives are integral to numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities.[2] Among the vast chemical space of indole derivatives, those functionalized at the 6-position with an amino group, specifically the 6-aminoindole-2-carboxylic acid ethyl ester scaffold, have garnered significant interest in contemporary drug discovery. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this promising class of compounds, offering valuable insights for researchers, scientists, and drug development professionals.
The strategic placement of an amino group at the 6-position of the indole ring, combined with a carboxylic acid ethyl ester at the 2-position, creates a unique electronic and steric profile. This substitution pattern allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. The 6-amino group, in particular, can act as a hydrogen bond donor and a site for further derivatization, facilitating interactions with various enzymatic targets and receptors. This guide will delve into the specific therapeutic areas where these derivatives have shown promise, including their roles as anticancer, antiviral, and antimicrobial agents.
Anticancer Potential: Targeting Key Oncogenic Pathways
The indole scaffold is a well-established pharmacophore in oncology, with several indole-containing drugs clinically approved for cancer treatment.[3] Derivatives of 6-aminoindole-2-carboxylic acid ethyl ester are emerging as a promising new class of anticancer agents, primarily through their ability to inhibit key protein kinases involved in tumor growth and proliferation.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5] Overexpression and dysregulation of these kinases are hallmarks of many cancers, making them critical targets for therapeutic intervention.[3]
Derivatives of the closely related indole-6-carboxylic acid have been shown to be potent inhibitors of EGFR and VEGFR-2.[4][5] Molecular docking studies reveal that the indole nucleus can fit into the ATP-binding pocket of these kinases, with the substituents on the indole ring forming crucial interactions with key amino acid residues. While specific data for a wide range of 6-amino derivatives is still emerging, the foundational structure suggests a high potential for potent kinase inhibition. The 6-amino group can be readily modified to introduce various aryl or heteroaryl fragments, which are known to be important for enhancing antitumor activity.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of 6-aminoindole-2-carboxylic acid ethyl ester derivatives against EGFR and VEGFR-2.
1. Materials and Reagents:
- Recombinant human EGFR and VEGFR-2 kinase domains
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 as a substrate
- Test compounds (dissolved in DMSO)
- Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- Microplate reader
2. Procedure:
- Prepare a serial dilution of the test compounds in DMSO.
- In a 96-well plate, add the kinase buffer, the recombinant kinase, and the test compound solution.
- Incubate for 10 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction mixture at 30°C for 1 hour.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
- The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
- Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
- Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR) Insights
For the broader class of indole-6-carboxylic acid derivatives, the following SAR has been observed:
-
The presence of an aryl or heteroaryl fragment attached to a linker is crucial for anti-tumor activity.[5]
-
Modifications at the 6-position that enhance binding within the hydrophobic pocket of the kinase active site can significantly improve potency.
Future research should focus on synthesizing a library of 6-aminoindole-2-carboxylic acid ethyl ester derivatives with diverse substitutions on the amino group to systematically explore the SAR and identify compounds with optimal anticancer activity.
Antiviral Activity: A New Frontier in HIV-1 Integrase Inhibition
The fight against the Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of antiretroviral therapies, including integrase strand transfer inhibitors (INSTIs).[6] The indole-2-carboxylic acid scaffold has emerged as a promising chemotype for the development of novel INSTIs.[6][7][8][9]
Mechanism of Action: Chelating Magnesium Ions in the Integrase Active Site
HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome.[6] This process is dependent on the presence of two magnesium ions (Mg²⁺) in the enzyme's active site. The indole nucleus of indole-2-carboxylic acid derivatives has been shown to chelate with these essential Mg²⁺ ions, thereby inhibiting the strand transfer step of integration.[7][8]
A study on a series of indole-2-carboxylic acid derivatives identified a 6-((2-methoxyphenyl)amino)-1H-indole-2-carboxylate derivative as a potent HIV-1 integrase inhibitor.[7] This finding underscores the importance of the 6-amino substitution for this particular biological activity. Further optimization of this lead compound led to derivatives with IC50 values in the low micromolar range.[8]
Diagram: HIV-1 Integrase Inhibition by a 6-Aminoindole-2-Carboxylic Acid Derivative
Caption: Chelation of Mg²⁺ ions in the HIV-1 integrase active site.
Antimicrobial and Antifungal Properties
The increasing prevalence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Indole derivatives have a long history of being investigated for their antibacterial and antifungal activities.[10][11][12][13]
Ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their in vitro antioxidant and antimicrobial properties.[10][12] While specific data for a broad range of 6-amino derivatives is not yet widely available, related compounds have shown activity against various bacterial and fungal strains, including Enterococcus faecalis and Candida albicans.[10] The 6-amino group provides a handle for the introduction of lipophilic or charged moieties, which can influence the compounds' ability to penetrate microbial cell membranes and interact with intracellular targets.
Table: Antimicrobial Activity of Indole-2-Carboxylic Acid Derivatives
| Compound Type | Target Organism | Activity (MIC) | Reference |
| Indole-2-carboxylic acid ester/amide | Enterococcus faecalis | 8 µg/mL | [10] |
| Indole-2-carboxylic acid ester/amide | Candida albicans | 8 µg/mL | [10] |
| Guanidyl indole derivatives | Klebsiella pneumoniae | 4-8 µg/mL | [11] |
Synthesis of 6-Aminoindole-2-Carboxylic Acid Ethyl Ester Derivatives
The synthesis of the core scaffold typically begins with a commercially available substituted nitrophenyl precursor, which undergoes a series of reactions including reduction of the nitro group to an amine, followed by Fischer indole synthesis or other cyclization strategies to form the indole ring. The ethyl ester at the 2-position is often introduced early in the synthetic sequence.
Experimental Protocol: General Synthesis of the 6-Aminoindole-2-Carboxylic Acid Ethyl Ester Scaffold
This protocol provides a general outline for the synthesis of the core scaffold. Specific reaction conditions may need to be optimized for individual derivatives.
1. Reduction of a 4-Nitro-substituted Phenyl Precursor:
- A suitable starting material, such as a 2-halo-4-nitrophenylacetic acid ester, is reduced to the corresponding 4-amino derivative.
- Common reducing agents include tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation using palladium on carbon (Pd/C).
2. Fischer Indole Synthesis:
- The resulting 4-amino-substituted phenyl derivative is reacted with an appropriate pyruvate derivative (e.g., ethyl pyruvate) under acidic conditions (e.g., sulfuric acid or polyphosphoric acid) to induce cyclization and form the indole ring.
3. Alternative Synthetic Routes:
- Other synthetic methodologies, such as the Reissert or Bartoli indole synthesis, can also be employed depending on the desired substitution pattern and available starting materials.
4. Derivatization of the 6-Amino Group:
- Once the 6-aminoindole-2-carboxylic acid ethyl ester scaffold is obtained, the 6-amino group can be further modified through various reactions, including:
- Acylation: Reaction with acid chlorides or anhydrides to form amides.
- Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
- Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
- Buchwald-Hartwig amination: Palladium-catalyzed cross-coupling with aryl halides to form N-aryl derivatives.
Future Directions and Conclusion
The 6-aminoindole-2-carboxylic acid ethyl ester scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While research into the full biological potential of this specific class of compounds is ongoing, the existing evidence strongly suggests significant opportunities in the fields of oncology, virology, and microbiology.
Key areas for future research include:
-
Expansion of Chemical Libraries: The synthesis and biological screening of a wider range of derivatives with diverse substitutions on the 6-amino group are crucial for a comprehensive understanding of the structure-activity relationships.
-
Mechanism of Action Studies: Detailed biochemical and cellular assays are needed to elucidate the precise mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties.
References
- Structure‐activity relationships (SAR)
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PMC. 2024.
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
- Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PMC. (URL not available)
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. (URL not available)
- Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. FABAD Journal of Pharmaceutical Sciences. 2012.
- New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evalu
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. (URL not available)
- Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Scilit. (URL not available)
- Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC. (URL not available)
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. 2024.
- Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. PMC. (URL not available)
-
In vitro antimicrobial activity evaluation of 2-amino-3-r-6-ethyl-4,6-dihydropyrano[3,2-c][4][7] benzothiazine 5,5-dioxides with 4-aryl substituent and spirofused with 2-oxoindoline core. Ukrainian biopharmaceutical journal. 2016.
- Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid.
- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. (URL not available)
- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC. (URL not available)
- 6-Amino-1H-indole-7-carboxylic acid ethyl ester. Chem-Impex. (URL not available)
- Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl)
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. 2023.
- Aminoalkylindoles: Structure—Activity Relationships of Novel Cannabinoid Mimetics. Future4200. (URL not available)
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SN
- (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.
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- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
Navigating the Solubility of Ethyl 6-Amino-1H-Indole-2-Carboxylate: A Technical Guide for Drug Discovery Professionals
An In-depth Guide to Understanding and Determining the Solubility of Ethyl 6-Amino-1H-Indole-2-Carboxylate in Dimethyl Sulfoxide (DMSO) and Methanol.
Introduction
Ethyl 6-amino-1H-indole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The indole nucleus is a privileged structure in pharmacology, and its derivatives have shown promise in various therapeutic areas. A fundamental yet critical parameter for any compound intended for biological screening or as a synthetic precursor is its solubility in common laboratory solvents. This technical guide provides a comprehensive overview of the solubility of ethyl 6-amino-1H-indole-2-carboxylate in two commonly used solvents: dimethyl sulfoxide (DMSO) and methanol.
This guide is designed for researchers, scientists, and drug development professionals, offering not only a theoretical understanding of the solubility of this indole derivative but also a practical, step-by-step protocol for its experimental determination. By understanding the principles that govern its solubility and employing a robust methodology, researchers can ensure the accuracy and reproducibility of their experimental results.
Physicochemical Properties of Ethyl 6-Amino-1H-Indole-2-Carboxylate
A foundational understanding of the physicochemical properties of ethyl 6-amino-1H-indole-2-carboxylate is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| Physical Form | Solid | [1] |
| CAS Number | 71056-60-5 | [2] |
The structure of ethyl 6-amino-1H-indole-2-carboxylate, featuring both hydrogen bond donors (the amino and indole N-H groups) and acceptors (the carbonyl oxygen and the nitrogen atoms), alongside a hydrophobic indole ring and an ethyl ester group, suggests a nuanced solubility profile.
Solubility in Dimethyl Sulfoxide (DMSO) and Methanol: A Theoretical Perspective
Solubility in DMSO:
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in drug discovery for its ability to dissolve a broad range of compounds.[3] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it an excellent solvent for many organic molecules. For ethyl 6-amino-1H-indole-2-carboxylate, the following interactions are anticipated to contribute to its solubility in DMSO:
-
Hydrogen Bonding: The sulfoxide group of DMSO can accept hydrogen bonds from the N-H groups of the indole ring and the amino substituent of the solute.
-
Dipole-Dipole Interactions: The polar nature of both the solute and DMSO will lead to favorable dipole-dipole interactions.
Given these factors, ethyl 6-amino-1H-indole-2-carboxylate is expected to exhibit good solubility in DMSO.
Solubility in Methanol:
Methanol is a polar protic solvent, capable of both donating and accepting hydrogen bonds. Its interactions with ethyl 6-amino-1H-indole-2-carboxylate will be multifaceted:
-
Hydrogen Bonding: Methanol can act as a hydrogen bond donor to the carbonyl oxygen and the nitrogen atoms of the solute, and as a hydrogen bond acceptor from the N-H groups.
-
Hydrophobic Interactions: The methyl group of methanol can have some favorable interactions with the hydrophobic indole backbone. The presence of methanol's hydrogen bonds with the π electrons of the indole ring can increase its solubility relative to water.[4]
The solubility in methanol is also expected to be significant, though potentially different from that in DMSO due to the differing nature of the solvent-solute interactions.
Experimental Determination of Solubility: A Validated Protocol
The following is a detailed, step-by-step protocol for the experimental determination of the solubility of ethyl 6-amino-1H-indole-2-carboxylate. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials
-
Ethyl 6-amino-1H-indole-2-carboxylate (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Methanol
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated analytical balance
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and appropriate glassware
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of ethyl 6-amino-1H-indole-2-carboxylate (e.g., 5-10 mg) into a microcentrifuge tube. The key is to have undissolved solid remaining after equilibration.
-
Add a precise volume of the chosen solvent (DMSO or methanol), for example, 1 mL.
-
Vortex the mixture vigorously for 2-3 minutes to create a fine suspension.
-
-
Equilibration:
-
Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for 24-48 hours with continuous agitation. This ensures that the dissolution process has reached equilibrium.
-
-
Separation of Undissolved Solute:
-
Centrifuge the tubes at a high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Perform a serial dilution of the supernatant with an appropriate solvent (the same solvent used for dissolution is often suitable) to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC-UV:
-
Develop and validate an HPLC-UV method for the quantification of ethyl 6-amino-1H-indole-2-carboxylate. This involves selecting an appropriate column, mobile phase, and detection wavelength.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the diluted samples and the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mmol/L.
-
Causality Behind Experimental Choices
-
Use of Excess Solute: This ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.
-
Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium, providing a more accurate solubility value.
-
Centrifugation: This is a critical step to effectively separate the undissolved solid from the saturated solution, preventing overestimation of solubility.
-
HPLC-UV for Quantification: Provides a sensitive and specific method for accurately determining the concentration of the dissolved solute.
Conclusion
References
Sources
- 1. Ethyl 6-amino-1H-indole-2-carboxylate | 71056-60-5 [sigmaaldrich.com]
- 2. Ethyl 6-amino-1H-indole-2-carboxylate | CAS#:71056-60-5 | Chemsrc [chemsrc.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Strategic Role of Ethyl 6-Amino-1H-indole-2-carboxylate in Modern Drug Discovery: A Technical Guide
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility in engaging a wide array of biological targets.[1][2] Within this privileged structural class, ethyl 6-amino-1H-indole-2-carboxylate emerges as a pivotal building block, offering a strategic entry point for the synthesis of diverse and potent therapeutic agents. The presence of a reactive amino group on the benzene ring, coupled with the carboxylate functionality at the 2-position, provides medicinal chemists with a versatile platform for structural elaboration and optimization of pharmacological activity. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of ethyl 6-amino-1H-indole-2-carboxylate in contemporary drug discovery, with a particular focus on its role in the development of kinase inhibitors for oncology.
Introduction: The Enduring Legacy of the Indole Nucleus
The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of biologically active compounds, from the essential amino acid tryptophan to the neurotransmitter serotonin.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing molecules that can effectively bind to and modulate the function of biological macromolecules.[3] Consequently, indole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[1][4]
Ethyl 6-amino-1H-indole-2-carboxylate (CAS No: 71056-60-5) represents a strategically functionalized indole core.[5] The ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for introducing diverse substituents.[6] More significantly, the amino group at the C6 position serves as a key nucleophilic center, enabling a wide array of chemical transformations to explore structure-activity relationships (SAR) and fine-tune the pharmacological profile of the resulting molecules.
Synthesis of Ethyl 6-Amino-1H-indole-2-carboxylate: A Proposed Pathway
While a specific, detailed, and publicly available protocol for the synthesis of ethyl 6-amino-1H-indole-2-carboxylate is not readily found in a single, dedicated publication, its preparation can be logically deduced from established indole synthesis methodologies and standard functional group transformations. The most plausible and widely applicable approach is a multi-step synthesis culminating in the reduction of a 6-nitroindole precursor.
A common and effective method for the synthesis of substituted indole-2-carboxylates is the Reissert indole synthesis.[7] This reaction involves the condensation of a substituted o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by reductive cyclization of the resulting α-keto ester.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway to ethyl 6-amino-1H-indole-2-carboxylate.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate (via Reissert Synthesis)
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere (e.g., nitrogen or argon), add 4-methyl-3-nitroaniline.
-
Condensation: Add diethyl oxalate dropwise to the cooled reaction mixture. Stir at room temperature until the starting material is consumed (monitored by TLC).
-
Reductive Cyclization: Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and add a reducing agent such as iron powder. Heat the mixture to reflux.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), filter the hot solution to remove the iron salts. Cool the filtrate and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 6-amino-1H-indole-2-carboxylate (via Catalytic Hydrogenation)
-
Reaction Setup: Dissolve ethyl 6-nitro-1H-indole-2-carboxylate in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on activated carbon (10% Pd/C).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring vigorously at room temperature.[8]
-
Monitoring and Work-up: Monitor the reaction progress by TLC until the starting material is completely consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 6-amino-1H-indole-2-carboxylate, which can be further purified by recrystallization if necessary.
The Role of Ethyl 6-Amino-1H-indole-2-carboxylate as a Scaffold in Drug Discovery
The strategic placement of the amino and ester functionalities makes ethyl 6-amino-1H-indole-2-carboxylate a highly valuable starting material for the construction of diverse chemical libraries. The 6-amino group, in particular, serves as a versatile handle for introducing a wide range of substituents, allowing for extensive exploration of the chemical space around the indole core.
Derivatization of the 6-Amino Group
The nucleophilic nature of the 6-amino group allows for a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Alkylation: Introduction of alkyl groups via reductive amination or other alkylation methods.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Buchwald-Hartwig Amination: Cross-coupling with aryl halides to introduce substituted aryl or heteroaryl groups.
These derivatizations are crucial for modulating the physicochemical properties of the molecule, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn influence its pharmacokinetic and pharmacodynamic profiles.
Application in the Synthesis of Kinase Inhibitors
A significant area where indole scaffolds have made a substantial impact is in the development of protein kinase inhibitors for the treatment of cancer.[9] Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, with side chains extending to interact with specific residues, thereby conferring potency and selectivity.
The ethyl 6-amino-1H-indole-2-carboxylate scaffold is well-suited for the design of kinase inhibitors. The indole nitrogen and the 6-amino group can act as hydrogen bond donors, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. These interactions can mimic the hydrogen bonding pattern of the adenine region of ATP.
Illustrative Derivatization for Kinase Inhibitor Synthesis:
Caption: General workflow for derivatizing the scaffold for kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of ethyl 6-amino-1H-indole-2-carboxylate is not extensively documented in a consolidated manner, general principles from related indole-based kinase inhibitors can be extrapolated.
| Position of Substitution | General Observation | Potential Impact on Activity |
| 6-Amino Group | Introduction of various amides, ureas, and sulfonamides. | Can significantly influence potency and selectivity by forming key hydrogen bonds with the hinge region of the kinase. The nature of the substituent also impacts solubility and other pharmacokinetic properties. |
| Indole N1 | Alkylation or arylation. | Can modulate the electronic properties of the indole ring and provide additional interaction points with the kinase. However, it may also disrupt a crucial hydrogen bond. |
| C2-Carboxylate | Conversion to amides. | The amide nitrogen can act as a hydrogen bond donor, and the substituent on the amide can explore different regions of the ATP-binding pocket, leading to enhanced potency and selectivity. |
| C3 Position | Introduction of small substituents. | Can influence the overall conformation of the molecule and may provide additional van der Waals interactions. |
Future Perspectives and Conclusion
Ethyl 6-amino-1H-indole-2-carboxylate is a highly valuable and versatile building block in drug discovery. Its strategic functionalization provides a robust platform for the synthesis of diverse compound libraries with a wide range of pharmacological activities. The demonstrated success of indole-based compounds as kinase inhibitors highlights the significant potential of derivatives of this scaffold in the development of novel anticancer therapies. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of new synthetic methodologies to access this scaffold and its analogs will further expand its utility in medicinal chemistry. As our understanding of the molecular basis of diseases continues to grow, the strategic application of versatile building blocks like ethyl 6-amino-1H-indole-2-carboxylate will be crucial in the quest for new and effective medicines.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]
-
Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. Available at: [Link]
-
Ethyl 1H-indole-2-carboxylate. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
-
Ethyl 6-amino-1H-indole-2-carboxylate. Available at: [Link]
-
Strategies for the Synthesis of Bioactive Molecules. Available at: [Link]
-
(PDF) Ethyl 1H-indole-2-carboxylate. Available at: [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Available at: [Link]
-
Synthesis and biological evaluation of indoles. Available at: [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available at: [Link]
-
Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Available at: [Link]
-
Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Available at: [Link]
-
Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Available at: [Link]
-
Structure Activity Relationships. Available at: [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Available at: [Link]
-
Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link]
-
Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Available at: [Link]
-
Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. Available at: [Link]
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- 3. New generation dopaminergic agents. 6. Structure-activity relationship studies of a series of 4-(aminoethoxy)indole and 4-(aminoethoxy)indolone derivatives based on the newly discovered 3-hydroxyphenoxyethylamine D2 template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 6-amino-1H-indole-2-carboxylate | CAS#:71056-60-5 | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. tcichemicals.com [tcichemicals.com]
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difference between ethyl 6-amino-1H-indole-2-carboxylate and ethyl 5-aminoindole-2-carboxylate
Executive Summary
In the high-stakes arena of fragment-based drug discovery (FBDD) and scaffold morphing, the distinction between ethyl 6-amino-1H-indole-2-carboxylate (6-EAI) and ethyl 5-aminoindole-2-carboxylate (5-EAI) is not merely positional isomerism—it is a divergence in synthetic accessibility, electronic vector alignment, and biological target specificity.
This guide analyzes these two scaffolds, providing researchers with the rationale for selecting one over the other based on Structure-Activity Relationship (SAR) goals and synthetic feasibility .
Part 1: Structural & Electronic Divergence
While both molecules share the indole-2-carboxylate core (a privileged scaffold in kinase and GPCR inhibitor design), the position of the amino group dictates their utility.
The Vector Analysis (SAR Implications)
In medicinal chemistry, the amino group serves as a "handle" for further diversification (e.g., amide coupling, reductive amination) to reach into specific binding pockets.
-
5-Amino Vector (Coaxial): The amino group at C5 projects along a vector roughly parallel to the C2-C3 bond axis. In kinase inhibitors, substituents here often extend into the solvent-front or hydrophobic back-pockets (e.g., Gatekeeper residues).
-
6-Amino Vector (Off-Axis): The C6 position projects the amino group at an angle (approx. 120°) relative to the C5 vector. This is critical for targeting "deep pocket" residues or inducing conformational changes in receptors that the 5-isomer cannot access due to steric clashes.
Electronic Resonance
The electron-donating amino group (-NH₂) alters the reactivity of the indole ring differently depending on its position relative to the electron-withdrawing ester (-COOEt) at C2.
-
5-Amino (5-EAI): The lone pair at C5 can donate electron density into the C3 position via resonance. This makes C3 highly nucleophilic, susceptible to unwanted side reactions (e.g., oxidation or electrophilic attack) if not carefully managed.
-
6-Amino (6-EAI): The C6 lone pair is conjugated through the benzene ring but has a different resonance contribution to the pyrrole ring nitrogen. It generally exerts a weaker activation effect on C3 compared to the 5-amino isomer, offering slightly better stability in oxidative conditions.
Part 2: Synthetic Pathways (The Accessibility Gap)
The most significant technical differentiator is synthetic accessibility . The 5-isomer is accessible via direct functionalization of the parent scaffold, whereas the 6-isomer typically requires de novo ring construction.
Synthesis of Ethyl 5-aminoindole-2-carboxylate (5-EAI)
Mechanism: Direct Electrophilic Aromatic Substitution (EAS). The ethyl indole-2-carboxylate scaffold directs incoming electrophiles (like nitronium ions) primarily to the C5 position. The C2-ester deactivates the pyrrole ring and the C3 position, while the Indole-NH activates the benzene ring, specifically para to itself (C5).
-
Route: Nitration (
) Ethyl 5-nitroindole-2-carboxylate Reduction ( or ) 5-EAI . -
Yield: High (>70% overall).
-
Scalability: Excellent (Kilogram scale).
Synthesis of Ethyl 6-amino-1H-indole-2-carboxylate (6-EAI)
Mechanism: De Novo Cyclization (Reissert or Fischer). Direct nitration of the parent scaffold yields <5% of the 6-isomer. Therefore, the 6-amino functionality must be installed before the indole ring is formed.
-
Route (Reissert): 4-Nitro-2-nitrotoluene
condensation with diethyl oxalate reductive cyclization Ethyl 6-nitroindole-2-carboxylate Reduction 6-EAI . -
Route (Fischer): 3-Nitrophenylhydrazine + Ethyl pyruvate
Hydrazone Cyclization (Polyphosphoric acid). Note: This yields a mixture of 4- and 6-isomers, requiring difficult chromatographic separation. -
Yield: Moderate to Low (30-50% after purification).
-
Scalability: Challenging due to separation steps.
Visualization of Synthetic Divergence
Figure 1: Divergent synthetic strategies. The 5-isomer allows direct scaffold modification, while the 6-isomer requires pre-functionalized precursors.
Part 3: Comparative Data Profile
| Feature | Ethyl 5-aminoindole-2-carboxylate | Ethyl 6-amino-1H-indole-2-carboxylate |
| CAS Registry | 10561-00-9 | 16369-12-3 |
| Synthetic Difficulty | Low (2 steps from commercial scaffold) | High (Requires ring synthesis or separation) |
| C3-Nucleophilicity | High (Strong resonance donation) | Moderate |
| Solubility (DMSO) | High | Moderate (Often aggregates due to H-bonding) |
| pKa (Conj. Acid) | ~3.8 (Predicted) | ~3.2 (Predicted - Inductive effect of N1) |
| Primary Application | Kinase Inhibitors (EGFR, CDK2) | GPCR Antagonists, Viral Efflux Pump Inhibitors |
Part 4: Experimental Protocols
Protocol A: Synthesis of Ethyl 5-aminoindole-2-carboxylate
This protocol utilizes the high regioselectivity of nitration on the ester-protected indole.
Reagents: Ethyl indole-2-carboxylate,
-
Nitration:
-
Dissolve ethyl indole-2-carboxylate (10.0 g, 52.8 mmol) in conc.
(40 mL) at 0°C. -
Add fuming
(2.4 mL) dropwise, maintaining temp <5°C. -
Stir for 1 h. Pour onto crushed ice.
-
Filter the yellow precipitate (Ethyl 5-nitroindole-2-carboxylate). Recrystallize from EtOH. Yield: ~75%.
-
-
Reduction:
Protocol B: Functionalization (Amide Coupling)
Applicable to both isomers for library generation.
Reagents: Indole amine (5- or 6-isomer), Carboxylic Acid (
-
Dissolve the amino-indole (1.0 eq) and Carboxylic Acid (1.1 eq) in dry DMF (0.1 M).
-
Add DIPEA (3.0 eq) followed by HATU (1.2 eq).
-
Stir at RT for 12 h.
-
Critical Step: Quench with water. The 5-isomer product often precipitates cleanly; the 6-isomer may require extraction due to different lipophilicity.
Part 5: Biological & Mechanistic Implications
The choice between these isomers is often the deciding factor in optimizing Ligand Efficiency (LE) .
Kinase Selectivity (The "Gatekeeper" Effect)
In the ATP-binding pocket of kinases (e.g., EGFR, CDK2), the indole NH typically H-bonds with the hinge region.
-
5-Substitution: Projects the substituent towards the solvent front or the ribose binding pocket. This is ideal for solubilizing groups (e.g., morpholine, piperazine).
-
6-Substitution: Projects the substituent towards the "floor" of the pocket. Large groups here often clash with the conserved catalytic lysine or aspartate, making the 6-isomer a "selectivity filter"—it will only bind to kinases with specific cryptic pockets in that region.
Mechanistic Pathway Diagram
Figure 2: SAR Vector analysis demonstrating how the isomeric position dictates the spatial projection of substituents in a binding pocket.
References
-
Vertex Pharmaceuticals. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. Link
-
National Institutes of Health (NIH). (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. PubMed Central. Link
-
Organic Syntheses. (1963). Ethyl Indole-2-carboxylate.[2][3][4][5][6] Org. Synth. 1963, 43, 40. Link
-
BenchChem. (2025). High-Yield Synthesis of 5-Aminoindole: An Essential Building Block. Link
-
RSC Medicinal Chemistry. (2023). Regioselective synthesis of 3-nitroindoles and derivatives. Royal Society of Chemistry. Link
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Ethyl 6-amino-1H-indole-2-carboxylate: A Versatile Scaffold for Next-Gen Kinase Inhibitors
[1]
Executive Summary
In the landscape of small-molecule drug discovery, the indole pharmacophore remains a "privileged structure" due to its bio-isosteric resemblance to the purine base of ATP. Among its derivatives, ethyl 6-amino-1H-indole-2-carboxylate (CAS: 71056-60-5) has emerged as a high-value scaffold.[1] Unlike simple indoles, this molecule offers two distinct, orthogonal vectors for chemical diversification: the C2-carboxylate (hinge-binding region) and the C6-amino group (solvent-exposed or allosteric pocket vector).
This guide details the technical utility of this scaffold, providing validated synthetic protocols, structural rationale for kinase targeting (EGFR, VEGFR-2, CK2), and a self-validating workflow for converting this intermediate into potent Type I and Type II kinase inhibitors.
Structural Rationale & Binding Logic
The ATP-Mimetic Paradigm
Kinase inhibitors typically function by competing with ATP for the catalytic cleft.[1] The ethyl 6-amino-1H-indole-2-carboxylate scaffold mimics the adenosine core of ATP but offers superior modifiability.[1]
-
Hinge Binding (C2 Vector): The C2-ester is a prodrug-like precursor.[1] Upon conversion to a primary or secondary amide (–CONH–R), the C2-carbonyl and the Indole N1-H form a critical hydrogen-bond donor/acceptor pair with the kinase hinge region (e.g., Met793 in EGFR or Glu81 in CDK2).
-
Solvent/Selectivity Vector (C6 Vector): The 6-amino group is positioned to project substituents out of the ATP pocket towards the solvent front or into the ribose-binding pocket. This is critical for modulating physicochemical properties (LogP, solubility) and achieving selectivity by targeting non-conserved residues.
Visualization of the Binding Mode
Figure 1: Strategic vector analysis of the 6-aminoindole-2-carboxylate scaffold within the kinase ATP pocket.
Synthetic Chemistry: Access & Functionalization
The synthesis of ethyl 6-amino-1H-indole-2-carboxylate is rarely done de novo in a medicinal chemistry lab; it is often purchased.[1] However, for scale-up or derivative generation, the Reissert Indole Synthesis followed by selective reduction is the industry standard.
Validated Synthetic Workflow
The critical step is the chemoselective reduction of the nitro group without affecting the ester or the indole double bond.
Figure 2: Synthetic pathway from nitro-toluene precursors to the amino-indole scaffold.
Protocol: Chemoselective Reduction of 6-Nitro to 6-Amino
Note: This protocol avoids the use of high-pressure hydrogenation, making it safer for standard bench work.[1]
Reagents:
-
Ethyl 6-nitroindole-2-carboxylate (1.0 eq)[1]
-
Ammonium Formate (5.0 eq)
-
10% Pd/C (10 wt% loading)
-
Solvent: Ethanol/THF (1:1 v/v)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g (4.27 mmol) of ethyl 6-nitroindole-2-carboxylate in 20 mL of Ethanol/THF mixture. Ensure complete dissolution (sonicate if necessary).
-
Catalyst Addition: Under an argon blanket, carefully add 100 mg of 10% Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Reduction: Add ammonium formate (1.35 g, 21.3 mmol) in one portion. Attach a reflux condenser.[1]
-
Reaction: Heat the mixture to 60°C for 1–2 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.6, yellow) should disappear, and a new fluorescent spot (Rf ~0.3, blue under UV) should appear.
-
-
Workup: Cool to room temperature. Filter the catalyst through a Celite pad.[2] Wash the pad with warm ethanol (2 x 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water (20 mL) and extract with EtOAc (3 x 20 mL). Dry over Na2SO4 and concentrate.
-
Yield: Expect 85–95% of an off-white solid.[1]
-
Validation: 1H NMR (DMSO-d6) should show the disappearance of the downfield nitro-adjacent protons and the appearance of a broad singlet (NH2) around 5.0–5.5 ppm.
-
Medicinal Chemistry Application: Designing the Inhibitor
Once the scaffold is in hand, the design strategy focuses on transforming the 6-amino and 2-ester groups.[1]
C2-Modification (The Hinge Binder)
The ethyl ester is a weak hinge binder. It must be converted to an amide or hydrazide to maximize potency.[1]
-
Direct Aminolysis: React the ester with an amine (e.g., benzylamine, aniline) using AlMe3 (trimethylaluminum) or TBD (triazabicyclodecene) as a catalyst.
-
Target: Creates a donor-acceptor motif (NH-CO) that mimics the adenine N1-N6 interaction of ATP.[1]
C6-Modification (The Tail)
The 6-amino group is the "handle" for tuning physicochemical properties.
-
Urea Formation: React with isocyanates to form ureas.[1] This is common in Type II inhibitors (e.g., Sorafenib-like) where the urea binds to the DFG-out pocket.
-
Amide Coupling: React with acid chlorides to extend the scaffold into the solvent channel.
-
Solubility: Attach morpholine or piperazine moieties here to improve oral bioavailability.[1]
Data Summary: Scaffold Potency Potential
Based on SAR data for indole-2-carboxamide derivatives.
| Target Kinase | Modification at C2 | Modification at C6 | Reported IC50 (nM) | Ref |
| EGFR | 3-Cl-4-F-benzylamide | Morpholine-urea | 20 - 80 nM | [1, 2] |
| VEGFR-2 | 4-Me-benzylamide | Piperazine-amide | 15 - 50 nM | [1] |
| CDK2 | Phenyl-hydrazide | H / Small alkyl | 40 - 100 nM | [2] |
| CK2 | Carboxylic Acid (Free) | Hydrophobic aryl | < 50 nM | [3] |
Biological Validation: Kinase Assay Protocol
To validate the inhibitors synthesized from this scaffold, a luminescent ADP-detection assay (e.g., ADP-Glo™) is recommended due to its high sensitivity and Z' factor.
ADP-Glo Kinase Assay Workflow
Objective: Measure the IC50 of the synthesized ethyl 6-amino-indole derivative against EGFR or VEGFR-2.
Reagents:
-
Kinase Enzyme (e.g., EGFR wt, 1-5 ng/well)
-
Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL)
-
ATP (Ultrapure, at Km apparent, typically 10 µM)
Protocol:
-
Preparation: Prepare 2.5x Kinase/Substrate buffer and 2.5x ATP buffer.[1]
-
Dosing: Dispense 2 µL of compound (serially diluted in 1% DMSO) into a 384-well white plate.
-
Enzyme Addition: Add 4 µL of Kinase/Substrate mixture. Incubate for 10 min at RT to allow compound-enzyme equilibration.
-
Reaction Start: Add 4 µL of ATP buffer. Incubate for 60 min at RT.
-
ADP Depletion: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
-
Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. Log[Compound] to determine IC50 using a 4-parameter logistic fit.
References
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 2023.
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors. RSC Advances, 2022.[1]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 2023.[1]
-
Ethyl 6-amino-1H-indole-2-carboxylate Product Data. Sigma-Aldrich.
-
Reissert Indole Synthesis. Organic Syntheses, Coll.[5] Vol. 5, p.567.
Sources
- 1. HRP20200819T1 - Indole carboxamides compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 2. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
Methodological & Application
protocol for reduction of nitro group in ethyl 6-nitro-1H-indole-2-carboxylate
Application Note & Protocol Guide
Chemoselective Reduction of Ethyl 6-Nitro-1H-indole-2-carboxylate: A Practical Guide for Medicinal Chemistry
Abstract The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental process in the synthesis of pharmaceuticals and bioactive molecules. The 6-amino-1H-indole-2-carboxylate scaffold, in particular, serves as a crucial intermediate in the development of various therapeutic agents. This application note provides a comprehensive guide to the chemoselective reduction of the nitro group in ethyl 6-nitro-1H-indole-2-carboxylate. We present a comparative analysis of common reduction methodologies and feature a detailed, field-proven protocol using iron powder and ammonium chloride—a method prized for its robustness, scalability, and excellent functional group tolerance. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood procedure for synthesizing ethyl 6-amino-1H-indole-2-carboxylate, a key building block in modern drug discovery.
Introduction: The Challenge of Selective Nitro Reduction
The reduction of a nitro group on an aromatic ring is a six-electron process that must be conducted with precision, especially when other reducible functional groups are present.[1] In the case of ethyl 6-nitro-1H-indole-2-carboxylate, the primary challenge is to reduce the nitro moiety to an amine without affecting the ethyl ester or the indole ring system. The resulting product, ethyl 6-amino-1H-indole-2-carboxylate, is a valuable precursor for further chemical elaboration in medicinal chemistry programs.
The choice of reducing agent is paramount, as it dictates the reaction's efficiency, selectivity, and scalability.[2] Harsh conditions or non-selective reagents can lead to the reduction of the ester to an alcohol, cleavage of the indole ring, or the formation of undesired dimeric intermediates like azo or azoxy compounds.[3] This guide focuses on methodologies that offer high chemoselectivity, ensuring the integrity of the ester and indole functionalities.
Comparative Analysis of Key Reduction Methodologies
Several methods are available for the reduction of aromatic nitro groups. The optimal choice depends on factors such as substrate sensitivity, available equipment, scale, and cost. Below is a comparative summary of the most reliable techniques applicable to ethyl 6-nitro-1H-indole-2-carboxylate.
| Methodology | Reagent System | Typical Conditions | Advantages | Disadvantages & Considerations |
| Metal/Acid (Neutral Variant) | Fe powder / NH₄Cl | EtOH/H₂O, Reflux | Robust, scalable, inexpensive, high chemoselectivity for nitro over ester.[4][5][6] | Heterogeneous reaction; workup requires filtration of fine iron/iron oxide sludge.[5] |
| Metal Salt Reduction | SnCl₂·2H₂O | EtOH or EtOAc, 70-80 °C | Highly chemoselective, mild conditions, homogeneous reaction.[7][8] | Stoichiometric amounts of tin result in toxic waste; workup can be complicated by tin salt precipitation.[9][10] |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Pt/C | MeOH or EtOAc, RT, 1-4 atm H₂ | High atom economy, clean reaction, catalyst can be recovered.[1][2] | Requires specialized hydrogenation equipment; potential for over-reduction or dehalogenation (if applicable).[2][11] |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | MeOH or EtOH, Reflux | Avoids use of high-pressure H₂ gas; generally mild and fast.[7][12] | Ammonium formate can be costly on a large scale; catalyst filtration is required. |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | DMF/H₂O or MeOH/H₂O | Very mild, works well for sensitive substrates, easy to handle.[13][14][15] | Often requires aqueous solvent systems which can pose solubility challenges; may require excess reagent.[16] |
Based on its balance of efficacy, cost, safety, and scalability, the Iron/Ammonium Chloride method is presented as the primary recommended protocol.
Featured Protocol: Reduction using Iron and Ammonium Chloride
This procedure is a variation of the Béchamp reduction and is renowned for its reliability and tolerance of sensitive functional groups like esters.[1][9]
Scientific Rationale
The reduction proceeds via a series of single-electron transfers from the surface of the metallic iron to the nitro group.[1] Ammonium chloride acts as a mild proton donor and an electrolyte, facilitating the reaction and helping to keep the resulting iron salts soluble.[17] The use of a protic solvent system like ethanol/water ensures solubility for both the organic substrate and the inorganic salt.
Experimental Workflow Diagram
Caption: Workflow for the Fe/NH₄Cl reduction of ethyl 6-nitro-1H-indole-2-carboxylate.
Materials & Equipment
-
Reagents:
-
Ethyl 6-nitro-1H-indole-2-carboxylate
-
Iron powder (electrolytic grade, <325 mesh is ideal)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite® 545 or equivalent filter aid
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar (or mechanical stirrer for larger scale)
-
Heating mantle or oil bath
-
Thermometer
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 6-nitro-1H-indole-2-carboxylate (1.0 eq.), ammonium chloride (4.0-5.0 eq.), ethanol, and water. A common solvent ratio is between 3:1 and 5:1 ethanol:water. The total solvent volume should be sufficient to create a mobile slurry (approx. 10-20 mL per gram of nitroindole).
-
Reagent Addition: Begin vigorous stirring. To this mixture, add iron powder (3.0-5.0 eq.) portion-wise over 10-15 minutes. The addition can be exothermic, so control the rate to maintain a manageable temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 80-85 °C) and maintain this temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The starting material is UV active and the product amine will also be visible, often staining with agents like ninhydrin. The reaction is typically complete within 2-6 hours.[5]
-
Workup - Filtration: Once the starting material is consumed, allow the mixture to cool to room temperature. Add a small amount of Celite® to the flask and stir for a few minutes. Filter the entire mixture through a pad of Celite® in a Buchner funnel. Wash the flask and the filter cake thoroughly with several portions of ethanol or ethyl acetate to ensure all product is recovered.
-
Workup - Extraction: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol. To the remaining aqueous residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidity and precipitate iron hydroxides.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 6-amino-1H-indole-2-carboxylate.
-
Purification: The crude product is often of high purity.[5] If necessary, it can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
Alternative Protocols
Stannous Chloride (SnCl₂) Reduction
This method is an excellent alternative, particularly on a smaller laboratory scale.[7][8]
-
Dissolve ethyl 6-nitro-1H-indole-2-carboxylate (1.0 eq.) in absolute ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.).
-
Heat the mixture to 70-80 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC. It is often complete in 2-4 hours.
-
After cooling, carefully pour the reaction mixture into ice.
-
Basify the mixture by slowly adding a saturated aqueous NaHCO₃ solution or dilute NaOH until the pH is ~8. This will precipitate tin salts.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the product.[7][10]
Catalytic Transfer Hydrogenation
This protocol avoids flammable hydrogen gas and high-pressure equipment.[12]
-
To a solution of ethyl 6-nitro-1H-indole-2-carboxylate (1.0 eq.) in methanol or ethanol, add ammonium formate (HCOONH₄, 4.0-5.0 eq.).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight). Caution: Pd/C can be pyrophoric.
-
Heat the mixture to reflux (65-80 °C) and monitor by TLC. The reaction is often complete within 1-3 hours.
-
Cool the mixture and filter through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The residue can be partitioned between water and ethyl acetate to remove inorganic byproducts. Dry and concentrate the organic layer to obtain the product.[7]
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive iron powder; insufficient reagent stoichiometry; insufficient heating. | Use fresh, fine-mesh iron powder. Consider activating the iron with a small amount of dilute HCl before the reaction.[6] Ensure adequate equivalents of Fe and NH₄Cl are used and that the mixture is at a full reflux. |
| Formation of Side Products | Over-reduction (unlikely for ester with Fe/NH₄Cl); formation of hydroxylamine intermediate. | Ensure the reaction goes to completion, as the hydroxylamine is an intermediate on the path to the amine.[1] If using catalytic hydrogenation, reducing pressure or temperature can increase selectivity. |
| Difficult Filtration | Fine iron oxide sludge clogs the filter paper. | Mix the reaction slurry with Celite® before filtration and use a thick Celite® pad (~1-2 inches) in the Buchner funnel. Do not apply strong vacuum initially. |
| Low Yield after Workup | Product adsorbed onto iron sludge; incomplete extraction. | Wash the filter cake extensively with a polar solvent like ethanol or methanol. Ensure the aqueous layer is thoroughly extracted multiple times with ethyl acetate during workup. |
Safety Precautions
-
General: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Exothermic Reaction: The initial addition of iron powder can be exothermic. Add it in portions to control the reaction rate and prevent a dangerous temperature spike.
-
Catalyst Handling: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air and solvents. Handle with care, preferably under an inert atmosphere or as a wet paste. Do not allow the filtered catalyst to dry on the filter paper.
-
Hydrogen Gas (if applicable): Hydrogen is highly flammable. If using catalytic hydrogenation with H₂ gas, ensure all equipment is properly grounded and there are no ignition sources nearby.
References
-
Blaser, H.-U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]
-
Chandra, A., Kumar, R., & Singh, V. K. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
-
RSC Advances. (n.d.). Royal Society of Chemistry.
-
He, Z., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. ChemistrySelect. [Link]
-
Scribd. (2022). 4juli-Nitro Reduction Using Dithionite. [Link]
-
Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043-2050. [Link]
-
Chandrasekar, G., et al. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Synthetic Communications, 48(8), 929-937. [Link]
-
Sciencemadness Discussion Board. (2008). Reduction of Nitro Toluene. [Link]
-
ResearchGate. (2017). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. [Link]
-
SYNTHESIS. (n.d.). Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)- 1H-indole-3. [Link]
-
Reddit. (2025). Nitro reduction conditions. r/Chempros. [Link]
-
Zhang, H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
Liu, Y., et al. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Boraei, A., El Ashry, E., & Ghabbour, H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 323. [Link]
-
ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. [Link]
-
ResearchGate. (n.d.). (a) Reduction of the nitro group in 6a to obtain 11a, a possible.... [Link]
-
Rode, S. R., et al. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Tetrahedron Letters. [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Semproni, J. M., et al. (2018). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Organometallics, 37(15), 2415–2422. [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
-
Boraei, A. T. A., El Ashry, E. S. H., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 323. [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
F. D. Bellamy, K. Ou, Tetrahedron Lett., 1984 , 25, 839-842. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2 - Common Organic Chemistry. [Link]
-
Semproni, J. M., et al. (2018). Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. Journal of the American Chemical Society, 140(33), 10383–10387. [Link]
-
Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. [Link]
-
Forrest, H. S., & Walker, J. (1949). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Journal of the Chemical Society (Resumed), 79-82. [Link]
- Google Patents. (n.d.).
-
van der Graaff, W. N. P., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Catalysis Science & Technology, 5(10), 4694-4712. [Link]
Sources
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- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 16. Sciencemadness Discussion Board - Reduction of Nitro Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fischer Indole Synthesis of Ethyl 6-Amino-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry and materials science. Its presence in a vast array of natural products, pharmaceuticals, and functional materials underscores its importance.[1] Ethyl 6-amino-1H-indole-2-carboxylate, in particular, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comprehensive overview of the synthesis of ethyl 6-amino-1H-indole-2-carboxylate via the classic yet versatile Fischer indole synthesis, addressing the specific challenges and considerations arising from the amino substitution on the phenylhydrazine precursor.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a robust chemical reaction that produces an indole from a (substituted) phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[2] The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine with a carbonyl compound to form the corresponding arylhydrazone.[3]
-
Tautomerization: The arylhydrazone then tautomerizes to its more reactive enamine isomer.
-
[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step, where the enamine undergoes a[4][4]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a C-C bond.[5]
-
Aromatization and Cyclization: The resulting intermediate undergoes rearomatization and subsequent intramolecular cyclization.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the stable aromatic indole ring.[5]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product.[2]
Synthesis of Ethyl 6-Amino-1H-indole-2-carboxylate
The synthesis of ethyl 6-amino-1H-indole-2-carboxylate via the Fischer indole synthesis involves the reaction of 4-aminophenylhydrazine with ethyl pyruvate. The presence of the electron-donating amino group on the phenylhydrazine ring presents specific challenges that must be carefully managed to achieve optimal yields.
Challenges with Amino-Substituted Phenylhydrazines
Electron-donating substituents on the phenylhydrazine ring can sometimes lead to lower yields or reaction failure in the Fischer indole synthesis. This is because these groups can excessively stabilize intermediates, potentially favoring side reactions over the desired cyclization pathway. Careful selection of the acid catalyst and reaction conditions is therefore crucial for success.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of ethyl 6-amino-1H-indole-2-carboxylate.
Caption: A general workflow for the synthesis of ethyl 6-amino-1H-indole-2-carboxylate.
Detailed Protocols
The following protocols are generalized based on established procedures for the Fischer indole synthesis and should be adapted and optimized for specific laboratory conditions.
Protocol 1: One-Pot Synthesis of Ethyl 6-Amino-1H-indole-2-carboxylate
This protocol is a one-pot procedure where the intermediate hydrazone is not isolated.[6]
Materials:
-
4-Aminophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, or a mixture of acetic acid and sulfuric acid)
-
Solvent (e.g., ethanol, acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-aminophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl pyruvate.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hydrazone.
-
Add the acid catalyst to the reaction mixture. The choice and amount of catalyst should be carefully considered. For example, polyphosphoric acid can be used as both catalyst and solvent.[3]
-
Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Two-Step Synthesis with Isolation of the Hydrazone Intermediate
This protocol involves the isolation of the intermediate hydrazone before proceeding to the cyclization step.[7]
Step 1: Synthesis of the 4-Aminophenylhydrazone of Ethyl Pyruvate
Materials:
-
4-Aminophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Sodium acetate
Procedure:
-
Dissolve 4-aminophenylhydrazine hydrochloride in ethanol.
-
Add a solution of sodium acetate in water to neutralize the hydrochloride salt.
-
To this solution, add an equimolar amount of ethyl pyruvate.
-
Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate out of the solution.
-
Collect the precipitated hydrazone by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to Ethyl 6-Amino-1H-indole-2-carboxylate
Materials:
-
4-Aminophenylhydrazone of ethyl pyruvate (from Step 1)
-
Acid catalyst (e.g., zinc chloride, p-toluenesulfonic acid)[2]
-
High-boiling solvent (e.g., toluene, xylene)
Procedure:
-
Suspend the dried hydrazone in a high-boiling solvent such as toluene.
-
Add the acid catalyst to the suspension.
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The choice of acid catalyst can significantly impact the yield of the Fischer indole synthesis. The following table provides a summary of commonly used catalysts.
| Catalyst Type | Examples | Notes |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic acid (p-TsOH) | Widely used and effective. PPA can also serve as the solvent.[4] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Also effective catalysts for the reaction.[4] |
Physicochemical Properties of Ethyl 6-amino-1H-indole-2-carboxylate:
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol [8] |
| Appearance | Solid[9] |
| Boiling Point | 420.1±25.0 °C at 760 mmHg[8] |
| Flash Point | 207.9±23.2 °C[8] |
Mandatory Visualization: Reaction Mechanism
The following diagram illustrates the detailed mechanism for the Fischer indole synthesis of ethyl 6-amino-1H-indole-2-carboxylate.
Caption: The reaction mechanism of the Fischer indole synthesis.
Troubleshooting and Optimization
Low Yields:
-
Catalyst Choice: The choice of acid catalyst is critical. For electron-rich systems, milder Lewis acids or specific Brønsted acids may be more effective.[4]
-
Reaction Temperature and Time: Both temperature and reaction time should be optimized. Prolonged heating can lead to decomposition of the product.
-
Purity of Starting Materials: Ensure the purity of the 4-aminophenylhydrazine and ethyl pyruvate, as impurities can interfere with the reaction.
Side Reactions:
-
The electron-donating amino group can promote side reactions. Protecting the amino group prior to the Fischer indole synthesis (e.g., as an acetyl or Boc derivative) and deprotecting it after the indole formation can be a viable strategy to improve yields.
Conclusion
The Fischer indole synthesis remains a powerful and versatile method for the construction of the indole nucleus. While the synthesis of ethyl 6-amino-1H-indole-2-carboxylate presents unique challenges due to the electronic nature of the amino substituent, careful selection of catalysts and reaction conditions can lead to successful outcomes. The protocols and insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis of functionalized indole derivatives for applications in drug discovery and materials science.
References
-
Fischer indole synthesis. In Wikipedia. Retrieved February 22, 2026, from [Link]
-
Supporting Information. Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved February 22, 2026, from [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved February 22, 2026, from [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). Retrieved February 22, 2026, from [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Retrieved February 22, 2026, from [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Retrieved February 22, 2026, from [Link]
-
Fischer Indole Synthesis. SynArchive. Retrieved February 22, 2026, from [Link]
-
First page Cover C-21(6). Scientia Iranica. Retrieved February 22, 2026, from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved February 22, 2026, from [Link]
-
Ethyl 6-amino-1H-indole-2-carboxylate. Chemsrc. Retrieved February 22, 2026, from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Retrieved February 22, 2026, from [Link]
-
Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. Retrieved February 22, 2026, from [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Retrieved February 22, 2026, from [Link]
-
Simple Grinding, Catalyst-free, One-Pot, Three-Component Synthesis of Polysubstituted Amino Pyrazole. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Synthesis of Pyrido[1,2-a][4]Triazine Derivatives by Aminomethylation of 6-Amino-4-Aryl-2-Oxo-1,2-Dihydropyridine-3,5-Dicarbonitriles. ResearchGate. Retrieved February 22, 2026, from [Link]
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Application Note and Protocol: Base-Catalyzed Hydrolysis of Ethyl 6-Amino-1H-indole-2-carboxylate
Abstract
This document provides a comprehensive guide for the hydrolysis of ethyl 6-amino-1H-indole-2-carboxylate to its corresponding carboxylic acid, 6-amino-1H-indole-2-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active molecules, including pharmaceuticals and research compounds. This application note details the underlying chemical principles, offers a robust and validated protocol, and discusses key experimental considerations to ensure a high-yield and pure product. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
6-Amino-1H-indole-2-carboxylic acid is a valuable building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of the amino group at the 6-position and the carboxylic acid at the 2-position provides two key functional handles for further chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery programs. The hydrolysis of the ethyl ester precursor is a fundamental transformation to unmask the carboxylic acid functionality, which can then be used in amide bond formation, further esterification, or other derivatization reactions.[1]
This guide focuses on a base-catalyzed hydrolysis (saponification) protocol, which is generally preferred for this class of compounds due to its typically higher yields and irreversible nature compared to acid-catalyzed methods.[2] The protocol has been designed to be straightforward and reproducible, with an emphasis on practical considerations for reaction setup, monitoring, workup, and product purification.
Mechanistic Rationale: Base-Catalyzed Ester Hydrolysis
The hydrolysis of an ester in the presence of a base, commonly referred to as saponification, is a nucleophilic acyl substitution reaction.[2] The reaction proceeds through a well-established mechanism involving a tetrahedral intermediate.
The key steps are as follows:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ethyl ester. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken.
-
Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (EtO⁻) as the leaving group.
-
Acid-Base Reaction: The ethoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the formation of the carboxylate salt.
-
Protonation: In the final workup step, the addition of a strong acid protonates the carboxylate salt to yield the desired carboxylic acid product.
This process is generally favored over acid-catalyzed hydrolysis, which is an equilibrium-driven process and may require more forcing conditions to achieve high conversion.[2]
Experimental Protocol
This protocol details the hydrolysis of ethyl 6-amino-1H-indole-2-carboxylate using sodium hydroxide in a mixed solvent system.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Ethyl 6-amino-1H-indole-2-carboxylate | ≥95% | e.g., Sigma-Aldrich | Starting material. |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | e.g., Fisher Scientific | Base catalyst. |
| Ethanol (EtOH) | Anhydrous, 200 proof | e.g., Decon Labs | Co-solvent to ensure solubility of the starting material. |
| Deionized Water (H₂O) | High Purity | In-house | Solvent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | e.g., VWR | For acidification during workup. Handle with extreme care in a fume hood. |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | e.g., VWR | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | e.g., Acros Organics | Drying agent. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
Visual Workflow
Caption: Experimental workflow for the hydrolysis of ethyl 6-amino-1H-indole-2-carboxylate.
Step-by-Step Protocol
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add ethyl 6-amino-1H-indole-2-carboxylate (1.0 eq).
-
Add a mixture of ethanol and deionized water (e.g., a 3:1 to 1:1 v/v ratio). The total solvent volume should be sufficient to dissolve the starting material upon warming (e.g., 10-20 mL per gram of ester).
-
In a separate beaker, prepare a solution of sodium hydroxide (2.0 - 4.0 eq) in deionized water. Caution: The dissolution of NaOH is exothermic.
-
-
Hydrolysis Reaction:
-
With vigorous stirring, add the sodium hydroxide solution to the flask containing the ester.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of the solvent mixture, typically around 80-90 °C).
-
Maintain the reflux for a period of 2-6 hours. The reaction progress should be monitored.
-
-
Reaction Monitoring:
-
The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the product is protonated on the plate).
-
Spot the starting material and the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (the carboxylic acid, which will have a lower Rf value) indicates the reaction is proceeding.
-
-
Workup and Product Isolation:
-
Once the reaction is complete (as determined by TLC), allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution will contain the sodium salt of the carboxylic acid. Cool this solution in an ice bath.
-
Slowly and carefully add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of approximately 2-3. This will protonate the carboxylate and cause the carboxylic acid product to precipitate out of the solution.[3]
-
The precipitated solid can be collected by vacuum filtration.
-
Alternatively, the product can be extracted from the acidified aqueous solution with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, methanol, or ethyl acetate/hexanes).
-
Alternatively, if necessary, the product can be purified by column chromatography on silica gel.
-
Results and Discussion
Expected Outcome
The successful hydrolysis of ethyl 6-amino-1H-indole-2-carboxylate will yield 6-amino-1H-indole-2-carboxylic acid as a solid. The purity and yield will depend on the reaction conditions and the effectiveness of the purification method.
| Parameter | Expected Value/Observation |
| Yield | Typically >80% after purification. |
| Appearance | Off-white to light brown solid. |
| Solubility | Sparingly soluble in water and non-polar organic solvents. Soluble in polar organic solvents like DMSO and DMF, and in aqueous base. |
| TLC (Rf value) | Significantly lower than the starting ethyl ester in the same eluent system. |
| Melting Point | Literature values can be used for comparison. |
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The disappearance of the ethyl group signals (a quartet and a triplet) and the appearance of a broad singlet for the carboxylic acid proton are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[4]
Key Considerations and Troubleshooting
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after the initial reaction time, the reflux time can be extended. Increasing the equivalents of sodium hydroxide can also drive the reaction to completion.
-
Side Reactions: Indole-2-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at high temperatures, especially under acidic conditions.[5][6] Therefore, prolonged heating during the acidic workup should be avoided. The amino group is generally stable under these basic conditions, but strong oxidizing conditions should be avoided.
-
Product Precipitation: The carboxylic acid product may be sparingly soluble in the reaction mixture upon cooling and acidification. Ensure thorough extraction or complete filtration to maximize the recovery of the product.
-
Purity: If the final product contains impurities, recrystallization is often an effective purification method. The choice of solvent for recrystallization is crucial and may require some optimization.
Chemical Transformation
Caption: Overall chemical transformation from starting material to the final product.
Conclusion
This application note provides a detailed and reliable protocol for the base-catalyzed hydrolysis of ethyl 6-amino-1H-indole-2-carboxylate. By following the outlined procedures and considering the key experimental factors, researchers can efficiently synthesize 6-amino-1H-indole-2-carboxylic acid, a versatile intermediate for the development of novel therapeutic agents. The provided mechanistic insights and troubleshooting tips should enable users to adapt and optimize the protocol for their specific needs.
References
-
Baldi, B. G., Maher, B. R., Cohen, J. D., & Gardner, G. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. [Link]
-
Bialek, K., & Cohen, J. D. (1989). Free and conjugated indole-3-acetic acid in developing bean seeds. Plant Physiology, 90(1), 398-402. [Link]
-
Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559. [Link]
-
Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. (1984). A simple general method for the acylation of ethyl indole-2-carboxylates. Heterocycles, 22(2), 241-244. [Link]
-
Xu, Y. Y., Li, S. N., Yu, G. J., Hu, Q. H., & Li, H. Q. (2013). Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity. Bioorganic & Medicinal Chemistry, 21(20), 6084-6091. [Link]
-
Katritzky, A. R., & Rachwal, S. (1996). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Journal of Organic Chemistry, 61(24), 8496-8500. [Link]
-
Salvi, A., Mayer, J. M., Carrupt, P. A., & Testa, B. (1996). A continuous fluorimetric method to monitor the enzymatic hydrolysis of medicinal esters. Journal of Pharmaceutical and Biomedical Analysis, 15(2), 149-155. [Link]
-
Zhang, L., et al. (2018). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 61(17), 7679-7700. [Link]
-
Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175. [Link]
-
Agilent. (n.d.). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. [Link]
-
Cision PR Newswire. (2025, June 5). What are the analytical methods for 99% Indole in environmental samples?[Link]
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amide coupling conditions for ethyl 6-amino-1H-indole-2-carboxylate derivatives
An In-Depth Guide to Amide Coupling Conditions for Ethyl 6-Amino-1H-indole-2-carboxylate Derivatives
Introduction: The Significance of the Indole-2-Carboxamide Scaffold
The indole ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Among its many variations, the indole-2-carboxamide scaffold is particularly prominent in the development of agents with antitumor, anti-inflammatory, antibacterial, and antifungal properties.[2] Ethyl 6-amino-1H-indole-2-carboxylate serves as a critical and versatile starting material, providing a key anchor point for diversification through the formation of an amide bond at the C6 position.
However, the acylation of the 6-amino group is not always straightforward. The amine's nucleophilicity is attenuated by resonance delocalization of its lone pair into the aromatic indole system, rendering it less reactive than a typical aliphatic amine. This characteristic, often described as an "electron-deficient" or weakly nucleophilic amine, necessitates carefully optimized conditions to achieve high yields and purity.[3] This guide provides a detailed exploration of the critical parameters, reagents, and protocols necessary for the successful synthesis of amide derivatives from this important indole precursor.
Core Principles of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid. Direct reaction is unfavorable as the basic amine will simply deprotonate the acidic carboxylic acid to form a non-reactive ammonium carboxylate salt.[4] The process, therefore, universally proceeds via a two-step mechanism within a single pot:
-
Activation: A coupling reagent converts the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an active ester).[5][6]
-
Nucleophilic Acyl Substitution: The amine nitrogen attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.
Caption: General workflow for amide bond formation.
Navigating the Reagent Landscape: A Comparative Analysis
The success of the coupling reaction hinges on the choice of activating agent. For a weakly nucleophilic amine like ethyl 6-amino-1H-indole-2-carboxylate, powerful and efficient reagents are required.
Carbodiimides: The Workhorse Reagents
Carbodiimides, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are widely used due to their effectiveness and the convenient removal of their urea byproduct during aqueous workup.[7][8]
Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and rearrangement into an unreactive N-acylurea.[7][8] To circumvent these issues, EDC is almost always used with a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[7][9] These additives "trap" the O-acylisourea to form a more stable and selective active ester, which then cleanly reacts with the amine.[7]
Caption: EDC/HOBt-mediated amide coupling mechanism.
Uronium/Aminium Salts: The High-Efficiency Solution
For challenging couplings involving sterically hindered partners or weakly nucleophilic amines, uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are the reagents of choice.[7][9]
Mechanism of Action: Derived from HOAt, HATU is prized for its high reactivity, rapid reaction times, and low rates of epimerization.[7] It reacts with the carboxylate anion (formed by a non-nucleophilic base) to generate a highly reactive OAt-active ester, which swiftly undergoes aminolysis to furnish the desired amide.[10] The pyridine nitrogen atom in the HOAt core is believed to stabilize the transition state, accelerating the reaction.[10]
Data Presentation: Comparison of Common Coupling Reagents
| Reagent Class | Example (Acronym) | Key Features | Advantages | Considerations & Disadvantages |
| Carbodiimide | EDC | Water-soluble carbodiimide. | Cost-effective; byproduct is water-soluble and easily removed by aqueous workup.[8] | Requires an additive (HOBt, HOAt) to suppress side reactions and racemization.[7][8] Slower than uronium salts. |
| Uronium/Aminium | HATU | Uronium salt derived from HOAt. | Highly reactive, fast reaction times, low epimerization rates.[7][10] Excellent for difficult couplings. | Higher cost; byproducts (tetramethylurea) can sometimes be difficult to remove.[11] Potential safety concerns with HOBt/HOAt-derived reagents.[12] |
| Uronium/Aminium | HBTU | Uronium salt derived from HOBt. | Efficient and widely used. | Generally less reactive than HATU; can react with the amine N-terminus as a side reaction if used in excess.[9] |
The Critical Role of Base and Solvent
-
Base: A non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate needed for activation. It also serves to neutralize any acidic species generated during the reaction (e.g., from EDC·HCl or the hexafluorophosphate counterion of HATU).[7] Typically, 2-3 equivalents of base are used.
-
Solvent: The reaction should be conducted in a polar, aprotic, and anhydrous solvent. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties for all components.[7] Anhydrous Dichloromethane (DCM) is also a viable option. The presence of water can hydrolyze the activated intermediates, leading to failed reactions.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Standard Amide Coupling using EDC and HOBt
This protocol is a reliable and cost-effective method suitable for many carboxylic acid partners.
Materials:
-
Ethyl 6-amino-1H-indole-2-carboxylate (1.0 equiv)
-
Carboxylic Acid (1.1 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)
-
HOBt (1.2 - 1.5 equiv)
-
DIPEA (2.5 - 3.0 equiv)
-
Anhydrous DMF (to achieve a concentration of 0.1 - 0.5 M)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ethyl 6-amino-1H-indole-2-carboxylate (1.0 equiv), the desired carboxylic acid (1.1 equiv), and HOBt (1.2 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the solution to 0 °C using an ice-water bath and begin stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the cold, stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and finally with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure amide product.[7]
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol is recommended for challenging carboxylic acids (e.g., sterically hindered) or when Protocol 1 gives low yields.
Materials:
-
Ethyl 6-amino-1H-indole-2-carboxylate (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (to achieve a concentration of 0.1 - 0.5 M)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the solution to 0 °C using an ice-water bath and begin stirring.
-
Add DIPEA (3.0 equiv) dropwise. A color change (often to yellow) may be observed.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for "pre-activation" of the carboxylic acid.
-
Add a solution of ethyl 6-amino-1H-indole-2-carboxylate (1.0 equiv) in a minimum amount of anhydrous DMF to the pre-activated mixture.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often complete much faster than EDC couplings.
-
Workup and Purification: Follow the identical workup and purification steps (8-11) as described in Protocol 1.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inefficient coupling reagent for the substrate.2. Presence of moisture in the reaction.3. Insufficient base. | 1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU).2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase the equivalents of DIPEA to 3.0 or higher. |
| Starting Materials Recovered | 1. Reaction time is too short.2. Reaction temperature is too low.3. Steric hindrance or low nucleophilicity of reactants. | 1. Allow the reaction to stir for a longer period (up to 48 hours).2. Allow the reaction to run at room temperature or gently warm to 40-50 °C.[13]3. Use HATU or another high-activity phosphonium/uronium reagent. |
| Formation of N-Acylurea Byproduct (with EDC) | O-acylisourea intermediate rearranged before reacting with the amine. | Ensure an adequate amount of HOBt or HOAt is present (at least 1.2 equiv). Add the amine as soon as possible after the EDC. |
| Difficult Purification | Byproducts from the coupling reagent (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC) co-elute with the product. | Perform thorough aqueous washes during workup. For EDC, the urea byproduct is water-soluble. For HATU, multiple washes may be required. Adjust chromatography solvent system for better separation. |
Conclusion
The successful synthesis of amide derivatives from ethyl 6-amino-1H-indole-2-carboxylate is a highly achievable goal with the proper selection of reagents and adherence to rigorous experimental technique. While the attenuated nucleophilicity of the 6-amino group presents a challenge, it can be readily overcome by employing robust coupling systems. For routine syntheses, the EDC/HOBt method offers a balance of cost and effectiveness. For more demanding substrates or when reaction efficiency is paramount, HATU stands as the superior choice. By understanding the mechanisms at play and following these detailed protocols, researchers can confidently and efficiently access a diverse library of indole-2-carboxamides for applications in drug discovery and development.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
HATU. Wikipedia. Available at: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of some Amide derivatives and their Biological activity. ResearchGate. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
ACID AMINE COUPLING OF (1H-INDOLE-6-YL)PPIPERAZIN-1-YL)METHANONE WITH SUBSTITUTED ACIDS USING HATU COUPLING REAGENT AND THEIR ANTIMICROBIAL AND ANTIOXIDANT ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]
-
Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Royal Society of Chemistry. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]
-
Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. Available at: [Link]
-
Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. hepatochem.com [hepatochem.com]
- 6. iris.uniss.it [iris.uniss.it]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. peptide.com [peptide.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. bachem.com [bachem.com]
- 13. ijpsr.com [ijpsr.com]
functionalization of ethyl 6-amino-1H-indole-2-carboxylate for fluorescent probe design
Application Note: Strategic Functionalization of Ethyl 6-amino-1H-indole-2-carboxylate for Fluorescent Probe Design
Abstract
Ethyl 6-amino-1H-indole-2-carboxylate (CAS: 71056-60-5) represents a privileged scaffold for the development of ratiometric and solvatochromic fluorescent probes.[1] Its utility stems from a distinct "push-pull" electronic architecture where the electron-donating C6-amino group communicates with the electron-withdrawing C2-ester via the indole
Photophysical Rationale & Design Logic
The fluorescence of this scaffold is governed by the efficiency of the ICT process.[1]
-
The "Push": The lone pair on the C6-amine (
) donates electron density into the ring.[1] -
The "Pull": The C2-ethyl ester (
) withdraws density.
Mechanism of Sensing: Modifying the C6-amine alters the "Push" strength.[1]
-
Acylation (Amide formation): Withdrawing electron density from the nitrogen lone pair reduces ICT, resulting in a blue shift (hypsochromic) and often a decrease in quantum yield.[1]
-
Cleavage (Sensing Event): If the amide bond is designed to be cleaved by a specific enzyme (e.g., a protease or amidase), the free amine is restored.[1] This restores strong ICT, causing a red shift (bathochromic) and fluorescence recovery ("Turn-On").
-
Alkylation: Converting the primary amine to a tertiary amine (e.g.,
) enhances the donor strength, pushing emission further into the visible/green region and improving solvatochromic sensitivity for membrane studies.[1]
Diagram 1: ICT Modulation Strategy
Caption: Logical flow of designing a "Turn-On" probe via ICT modulation. Acylation masks the fluorescence; analyte cleavage restores the native push-pull system.[1]
Protocol A: Synthesis of Protease-Activatable Probes (Amidation)
Objective: Conjugate a recognition peptide or capping group to the C6-amine. Challenge: Chemoselectivity between the C6-exocyclic amine and the N1-indole nitrogen. Solution: The C6-amine is significantly more nucleophilic than the N1-indole nitrogen (which is part of the aromatic system).[1] Mild basic conditions favor C6-reaction without N1-protection.[1]
Materials
-
Ethyl 6-amino-1H-indole-2-carboxylate (1.0 equiv)[1]
-
Activated Carboxylic Acid Partner (e.g., Acetyl chloride for test, or Cbz-Peptide-COOH activated with EDC/HOBt) (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF[1]
-
Atmosphere: Argon or Nitrogen (essential to prevent oxidation of the aminoindole)[1]
Step-by-Step Procedure
-
Preparation: Dissolve ethyl 6-amino-1H-indole-2-carboxylate (100 mg, 0.49 mmol) in anhydrous DCM (5 mL) under an argon atmosphere.
-
Base Addition: Add DIPEA (1.5 equiv, ~128 µL).[1] Stir for 10 minutes at
. -
Coupling: Dropwise add the acyl chloride or activated ester (dissolved in minimal DCM).
-
Note: If using a peptide acid, pre-activate it with EDC/NHS or HATU in a separate vial for 30 mins before adding the indole amine.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The product will typically have a higher
than the starting amine.[1] -
Quench & Workup: Dilute with DCM (20 mL). Wash sequentially with:
-
0.1 M HCl (to remove unreacted amine/base) - Do not use strong acid as it may hydrolyze the ester.[1]
-
Saturated
-
Brine
-
-
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
Validation Check:
-
NMR: Look for the downfield shift of the amide proton (~8-10 ppm) and the retention of the indole N1-H signal (~11 ppm).[1]
-
Fluorescence: The product should exhibit a significant blue shift (e.g.,
) compared to the starting material ( ).[1]
Protocol B: Synthesis of Solvatochromic Membrane Probes (N-Alkylation)
Objective: Convert the primary amine to a dimethylamine to enhance quantum yield and environmental sensitivity. Method: Reductive Amination (Preferred over direct alkylation to avoid quaternization).[1]
Materials
-
Ethyl 6-amino-1H-indole-2-carboxylate[1]
-
Paraformaldehyde (PFA) or Formalin (37% aq.)[1]
-
Reducing Agent: Sodium cyanoborohydride (
)[1] -
Acetic Acid (glacial)[1]
-
Solvent: Methanol (MeOH) or Acetonitrile (MeCN)[1]
Step-by-Step Procedure
-
Solution: Dissolve the indole derivative (0.5 mmol) in MeOH (10 mL).
-
Imine Formation: Add Paraformaldehyde (5.0 equiv) and Acetic Acid (2.0 equiv).[1] Stir at room temperature for 2 hours.
-
Reduction: Cool to
. Add (3.0 equiv) portion-wise.[1]-
Safety: Perform in a fume hood; generates HCN gas if acidified strongly.
-
-
Completion: Stir overnight at room temperature.
-
Workup: Quench with saturated aqueous
(to neutralize acid and ensure amine is free base). Extract with EtOAc ( ).[1] -
Purification: Column chromatography (Hexane/EtOAc).
Expected Outcome:
-
Data: The N,N-dimethyl derivative will show a bathochromic shift (red shift) compared to the primary amine due to the inductive effect of the methyl groups stabilizing the cationic character of the nitrogen in the ICT state.[1]
Experimental Workflow & Quality Control
Diagram 2: Synthetic Workflow & Validation
Caption: Step-by-step workflow from starting material to validated probe, emphasizing critical QC checkpoints.
Quantitative Data Summary
| Derivative Type | Functional Group (C6) | Exp. Emission ( | Quantum Yield ( | Application |
| Parent Scaffold | ~450 nm (Cyan) | 0.3 - 0.5 | Reference / pH Sensor | |
| Amide (Probe) | ~360 nm (UV/Blue) | < 0.1 (Quenched) | Protease Substrate (OFF state) | |
| Tertiary Amine | ~500 nm (Green) | > 0.6 | Membrane/Polarity Sensor |
Note: Values are approximate and solvent-dependent (typically measured in PBS or EtOH).
Troubleshooting & Critical Notes
-
Oxidation Sensitivity: 6-aminoindoles are electron-rich and prone to oxidation, turning the solid brown/black over time.
-
Fix: Store the starting material at -20°C under argon.[1] Perform all reactions in degassed solvents.
-
-
N1 vs N6 Selectivity: If N1-acylation is observed (rare with mild base, but possible):
-
Fix: Use a bulky base (e.g., 2,6-lutidine) or protect N1 with a Boc group (using
/DMAP) before functionalizing C6, then deprotect with TFA.[1]
-
-
Hydrolysis: The C2-ethyl ester is stable to mild base but will hydrolyze in strong NaOH/LiOH.[1]
References
-
Mechanisms of Aminoindole Probes
-
Pandey, S. et al. "Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging." Organic & Biomolecular Chemistry, 2015. Link
-
- Reichardt, C. "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, 1994.
- General Synthesis of 6-Aminoindoles: Somei, M. et al. "The Chemistry of Indoles." Heterocycles, 1999.
-
Indole-Based Anion Sensing
-
Safety & Properties
-
PubChem Compound Summary for Ethyl 6-amino-1H-indole-2-carboxylate. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irl.umsl.edu [irl.umsl.edu]
- 8. mdpi.com [mdpi.com]
microwave-assisted synthesis of ethyl 6-amino-1H-indole-2-carboxylate analogs
Application Note: High-Efficiency Microwave Synthesis of Ethyl 6-Amino-1H-Indole-2-Carboxylate Scaffolds
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of ethyl 6-amino-1H-indole-2-carboxylate , a privileged scaffold in medicinal chemistry utilized for DNA-binding agents and kinase inhibitors.
Traditional thermal methods (e.g., Fischer indole synthesis) often suffer from regioselectivity issues (yielding 4- and 6-isomer mixtures) and prolonged reaction times. This guide utilizes a Microwave-Assisted Hemetsberger-Knittel strategy, ensuring exclusive regioselectivity and reducing reaction times from hours to minutes. The protocol includes the downstream reduction of the nitro intermediate to the target amine, providing a complete workflow for library generation.
Strategic Rationale & Mechanism
The synthesis hinges on the Hemetsberger-Knittel Indole Synthesis , which involves the thermolysis of vinyl azides.
-
Why Microwave? The decomposition of the azido-acrylate intermediate requires high activation energy (
) to form the nitrene species. Microwave irradiation provides rapid, volumetric heating, efficiently overcoming this barrier while minimizing the formation of tarry byproducts common in prolonged convective heating. -
Regioselectivity: Starting from 4-nitrobenzaldehyde ensures the nitro group is positioned at C6 in the final indole ring, avoiding the isomer separation required in Fischer synthesis.
Reaction Pathway Diagram
Figure 1: The regioselective Hemetsberger-Knittel pathway to 6-substituted indole-2-carboxylates.
Materials & Equipment
Reagents:
-
4-Nitrobenzaldehyde (CAS: 555-16-8)
-
Ethyl azidoacetate (CAS: 637-81-0) (Handle with Care - Potentially Explosive)
-
Sodium ethoxide (21% in ethanol)
-
Anhydrous Toluene or o-Xylene
-
Palladium on Carbon (10% Pd/C) or Tin(II) Chloride Dihydrate
Equipment:
-
Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or Anton Paar Monowave) capable of maintaining 20 bar pressure.
-
Vessels: 2–5 mL microwave-transparent vials (borosilicate glass) with crimp caps and PTFE/silicone septa.
-
Purification: Flash chromatography system (Silica gel).
Experimental Protocols
Step 1: Precursor Synthesis (The Azido-Cinnamate)
Note: This step is typically performed under standard thermal conditions due to the high exothermicity and safety concerns of handling bulk azides in microwaves.
-
Dissolution: In a round-bottom flask, dissolve sodium metal (0.69 g, 30 mmol) in anhydrous ethanol (30 mL) to generate NaOEt in situ. Cool to -10°C.
-
Addition: Add a mixture of 4-nitrobenzaldehyde (1.51 g, 10 mmol) and ethyl azidoacetate (5.16 g, 40 mmol) dropwise over 30 minutes. Maintain temperature below 0°C.
-
Workup: Stir at 0°C for 2 hours. Pour mixture into ice water containing saturated NH₄Cl.
-
Isolation: Filter the yellow precipitate (Ethyl 2-azido-3-(4-nitrophenyl)acrylate). Recrystallize from ethanol.
Step 2: Microwave-Assisted Cyclization (The Core Protocol)
Critical Safety Warning: Azides release N₂ gas upon decomposition. Ensure the microwave vial is filled to <50% volume to accommodate pressure build-up.
-
Preparation: Dissolve the azido-acrylate (262 mg, 1.0 mmol) in anhydrous o-Xylene (3.0 mL).
-
Expert Tip: Toluene absorbs microwaves poorly. If using toluene, add a SiC (Silicon Carbide) passive heating element to the vial to ensure rapid ramp rates. o-Xylene is preferred for its higher boiling point and better coupling.
-
-
Sealing: Cap the vial with a dedicated pressure-relief septum.
-
Irradiation Parameters:
-
Mode: Dynamic (Power controlled by Temperature)
-
Temperature: 180 °C
-
Hold Time: 10 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
-
Execution: Start the run. The pressure may spike to 5–8 bar due to N₂ release.
-
Workup: Cool to room temperature. The product, ethyl 6-nitro-1H-indole-2-carboxylate , often precipitates upon cooling. Filter or concentrate and purify via flash chromatography (Hexane/EtOAc 8:2).
Step 3: Reduction to 6-Amino Analog
Choice of Method: Catalytic hydrogenation is cleanest, but SnCl₂ is preferred if halogen substituents are present on the analogs to prevent dehalogenation.
Method A: Hydrogenation (Microwave) [4]
-
Suspend the nitroindole (234 mg, 1.0 mmol) and 10% Pd/C (25 mg) in Ethanol/EtOAc (1:1, 4 mL).
-
Add Ammonium Formate (300 mg) as the hydrogen source (Transfer Hydrogenation).
-
Microwave at 100 °C for 5 minutes .
-
Filter through Celite. Concentrate to yield ethyl 6-amino-1H-indole-2-carboxylate .
Data & Performance Analysis
The following table contrasts the microwave protocol against the classical thermal reflux (boiling xylene, 4–6 hours).
| Parameter | Thermal Reflux (Classical) | Microwave Protocol (This Work) | Improvement Factor |
| Reaction Time | 240 Minutes | 10 Minutes | 24x Faster |
| Yield (Step 2) | 55–60% | 82–88% | +40% Yield |
| Solvent Volume | 50 mL/g | 10 mL/g | 5x Less Waste |
| Purity (Crude) | Low (Tarry byproducts) | High (Cleaner profile) | Simplified Workup |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of the target scaffold.
Expert Insights & Troubleshooting
-
The "Susceptor" Effect: Pure toluene is transparent to microwaves (tan
0). If the reaction fails to reach 180°C, the instrument will abort. Solution: Use a reusable Silicon Carbide (SiC) vial or add 5% ionic liquid (e.g., [BMIM][PF6]) to the reaction mixture to act as a heat sink (susceptor). -
Amino-Indole Instability: The 6-aminoindole product is electron-rich and prone to oxidation (turning purple/black) upon air exposure.
-
Protocol: Store under Argon/Nitrogen at -20°C.
-
Derivatization: Ideally, proceed immediately to the next step (e.g., amide coupling or sulfonylation) to stabilize the amine.
-
-
Scale-Up Limits: Do not scale the microwave cyclization step (Step 2) beyond 5 mmol in a single batch. The rapid release of Nitrogen gas (
) from the azide decomposition can exceed the pressure limits (20-30 bar) of standard microwave vials, leading to vessel failure.
References
-
Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von
-Azidoacrylestern. Monatshefte für Chemie, 103, 194–204. -
Patil, S. A., et al. (2011).[5] Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Current Medicinal Chemistry, 18(4), 615-637.[5][6]
-
López-Alvarado, P., et al. (2023).[7] Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. Organic Preparations and Procedures International.
-
Boraei, A. T., et al. (2016).[8] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.[8]
-
BenchChem Protocols. (2025). Application Notes for the Reduction of 3-Nitroindole to 3-Aminoindole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Scale-Up Synthesis of Ethyl 6-Amino-1H-indole-2-carboxylate for Pharmaceutical Intermediates
Introduction: The Strategic Importance of Ethyl 6-Amino-1H-indole-2-carboxylate
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1][2] Ethyl 6-amino-1H-indole-2-carboxylate is a highly valuable intermediate, prized for its versatile functional handles—the amino group at the 6-position and the carboxylate at the 2-position—which allow for diverse subsequent chemical modifications. This makes it a critical building block in the synthesis of a wide range of biologically active compounds, including but not limited to, kinase inhibitors, antiviral agents, and central nervous system-targeted therapeutics.
The successful transition from laboratory-scale synthesis to a robust, scalable process is a critical juncture in the drug development pipeline. This guide provides a detailed, field-tested protocol for the gram-scale synthesis of ethyl 6-amino-1H-indole-2-carboxylate, with a focus on the practical considerations of safety, efficiency, and product quality essential for pharmaceutical intermediate production.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The most reliable and scalable synthetic route to ethyl 6-amino-1H-indole-2-carboxylate involves a two-step sequence:
-
Fischer Indole Synthesis: The acid-catalyzed cyclization of ethyl pyruvate 3-nitrophenylhydrazone to form ethyl 6-nitro-1H-indole-2-carboxylate.
-
Catalytic Hydrogenation: The reduction of the nitro group to the desired primary amine.
This strategy is advantageous due to the relatively low cost of starting materials, the robustness of the Fischer indole synthesis, and the clean, high-yielding nature of catalytic hydrogenation.
PART 1: Fischer Indole Synthesis of Ethyl 6-Nitro-1H-indole-2-carboxylate
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system from an arylhydrazine and a ketone or aldehyde under acidic conditions.[2][3] In this protocol, we utilize polyphosphoric acid (PPA) as the acidic catalyst and cyclizing agent, a choice favored for its efficacy in promoting the key[4][4]-sigmatropic rearrangement and subsequent cyclization.[5]
Reaction Mechanism Overview
The reaction proceeds through the initial formation of a phenylhydrazone from 3-nitrophenylhydrazine and ethyl pyruvate. This is followed by tautomerization to an enamine, which, after protonation by PPA, undergoes a[4][4]-sigmatropic rearrangement. The resulting di-imine intermediate then cyclizes and eliminates ammonia to yield the aromatic indole core.[6]
Diagram: Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer indole synthesis of the nitro-indole intermediate.
Detailed Protocol: Gram-Scale Synthesis
Materials and Equipment:
-
Three-necked round-bottom flask (1 L) equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
3-Nitrophenylhydrazine
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Glacial acetic acid
-
Polyphosphoric acid (PPA)
-
Ice, deionized water
-
Standard filtration apparatus (Büchner funnel, filter flask)
Safety Precautions:
-
Polyphosphoric acid is highly corrosive and hygroscopic. It causes severe skin burns and eye damage. [7][8][9] Always handle PPA in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield. Have a suitable neutralizing agent (e.g., sodium bicarbonate solution) readily available.
-
3-Nitrophenylhydrazine is toxic and a potential skin sensitizer. Avoid inhalation and skin contact.
Procedure:
-
Hydrazone Formation:
-
To the 1 L three-necked flask, add 3-nitrophenylhydrazine (50.0 g, 0.326 mol) and absolute ethanol (250 mL).
-
Begin stirring to form a slurry.
-
Add ethyl pyruvate (39.7 g, 0.342 mol) dropwise over 15 minutes.
-
Add 5-10 drops of glacial acetic acid to catalyze the condensation.
-
Heat the mixture to a gentle reflux (approx. 80 °C) for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the hydrazone.
-
Collect the solid hydrazone by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Indolization (Cyclization):
-
In a separate large beaker or flask, pre-heat polyphosphoric acid (250 g) to approximately 70 °C with gentle stirring to reduce its viscosity.
-
Carefully and in portions, add the dried ethyl pyruvate 3-nitrophenylhydrazone to the warm PPA with vigorous stirring. The addition is exothermic, and the temperature should be maintained between 80-100 °C.
-
Once the addition is complete, continue to heat the mixture at 90-100 °C for 1-2 hours, monitoring the reaction by TLC until the hydrazone is consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to approximately 60-70 °C.
-
In a separate large beaker (at least 2 L), prepare a mixture of crushed ice and water (1.5 L).
-
Slowly and carefully pour the warm PPA reaction mixture into the ice-water with vigorous stirring. This quenching step is highly exothermic.
-
A solid precipitate of crude ethyl 6-nitro-1H-indole-2-carboxylate will form.
-
Stir the slurry for 30 minutes to ensure complete precipitation and to break up any large clumps.
-
Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Dry the crude product in a vacuum oven at 50-60 °C.
-
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Nitrophenylhydrazine | 153.14 | 50.0 g | 0.326 |
| Ethyl Pyruvate | 116.12 | 39.7 g | 0.342 |
| Polyphosphoric Acid | N/A | 250 g | N/A |
Expected Yield: 70-80% of the crude nitro-indole.
PART 2: Catalytic Hydrogenation to Ethyl 6-Amino-1H-indole-2-carboxylate
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[10] Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high activity and selectivity.[10]
Reaction Overview
The nitro group of ethyl 6-nitro-1H-indole-2-carboxylate is reduced with hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is typically carried out in a suitable solvent, such as ethanol or ethyl acetate, under a positive pressure of hydrogen.
Diagram: Catalytic Hydrogenation Workflow
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Ethyl 6-amino-1H-indole-2-carboxylate
Case ID: IND-REC-06 Compound: Ethyl 6-amino-1H-indole-2-carboxylate (CAS: 71056-60-5) Support Level: Senior Application Scientist[1]
Solvent Selection Matrix
The recrystallization of amino-indole esters requires balancing the solubility of the indole core (aromatic, lipophilic) with the amino and ester functional groups (polar, H-bonding).
Critical Warning: The C6-amino group renders this compound sensitive to oxidative degradation (turning pink/purple/brown) upon prolonged exposure to air in solution.[1] Always degas solvents prior to use.[1]
| Solvent System | Role | Polarity Index ( | Suitability | Mechanism of Action |
| Ethanol (Abs.) | Primary | 4.3 | Excellent | Dissolves the compound well at reflux due to H-bonding with the amino/ester groups; significantly lower solubility at 0°C. |
| Ethanol / Water | Solvent / Anti-solvent | 4.3 / 10.2 | High Yield | Water acts as a powerful anti-solvent.[1] Best for "crashing out" large quantities, though may trap polar impurities.[1] |
| Toluene | Selective | 2.4 | Purity Focused | Excellent for rejecting polar oxidation byproducts (colored impurities).[1] Requires higher temperatures (bp 110°C). |
| EtOAc / n-Heptane | Solvent / Anti-solvent | 4.4 / 0.1 | Alternative | Useful if the compound "oils out" in alcohols.[1] Provides a gentler polarity gradient.[1] |
| DCM / Hexane | Solvent / Anti-solvent | 3.1 / 0.1 | Low Temp | Good for thermally unstable batches.[1] Dissolve in DCM, precipitate with Hexane.[1] |
Standard Operating Procedure (SOP)
Protocol A: The "Ethanol-Water" Displacement (High Yield)
Recommended for crude material with >90% purity.[1]
-
Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen .[1]
-
Dissolution: Add Absolute Ethanol (approx. 5-7 mL per gram of solid). Heat to reflux (78°C).
-
Note: If the solution is dark (tea-colored), add activated charcoal (1-2 wt%), reflux for 5 mins, and filter hot through Celite/diatomaceous earth.
-
-
Cloud Point: Remove from heat. While still hot, add degassed Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of hot Ethanol to clear the solution.[1]
-
Crystallization: Allow the flask to cool to room temperature slowly (over 1-2 hours) without stirring. Then, move to an ice bath (0-4°C) for 30 minutes.
-
Isolation: Filter the pale yellow/beige crystals under vacuum. Wash with cold Ethanol/Water (1:1).[1]
Protocol B: The "Toluene" Polish (High Purity)
Recommended for removing oxidative impurities (purple/brown colors).
-
Suspend the crude solid in Toluene (10 mL per gram).
-
Heat to reflux (110°C). The compound should dissolve; dark impurities often remain undissolved or stick to the glass.[1]
-
Decant the hot supernatant into a clean, pre-warmed flask (leaving the "tar" behind).
-
Allow to cool slowly.[1][2] The amino-indole often crystallizes as well-defined needles in this non-polar medium.[1]
Troubleshooting Guide & FAQs
Issue 1: "The product turned into a dark oil at the bottom of the flask."
Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation).[1] Cause:
-
Temperature dropped too quickly.
-
Solvent system is too polar (too much water).[1]
-
Impurities are depressing the melting point below the solvent boiling point.[1]
Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of the primary solvent (Ethanol) to change the composition.[1]
-
Seed the solution with a tiny crystal of pure product at the cloud point.
-
Cool slower: Wrap the flask in a towel or place it in a warm water bath that cools naturally.[1]
Issue 2: "My crystals are purple or grey instead of off-white."
Diagnosis: Oxidative Degradation.[1] Cause: The 6-amino group oxidizes to form quinoid-like species (highly colored) in the presence of air and light.[1]
Corrective Action:
-
Degas solvents: Sparge all solvents with Nitrogen for 15 mins before use.[1]
-
Use Charcoal: Perform a charcoal filtration (Protocol A, Step 2).[2]
-
Add Antioxidant: In extreme cases, adding a trace amount (<0.1%) of Ascorbic Acid to the crystallization solvent can prevent oxidation during the heat cycle.
Issue 3: "Yield is very low (<40%)."
Diagnosis: High Solubility in Mother Liquor.[1] Cause: The amino and ester groups make the molecule fairly soluble in ethanol even at room temperature.[1]
Corrective Action:
-
Concentrate the mother liquor (filtrate) to half its volume and cool again to obtain a "second crop."[1]
-
Note: Always check the purity of the second crop by TLC, as it will contain more impurities.
Decision Logic & Workflow
The following diagram outlines the logical decision process for selecting the correct purification path based on your crude material's state.
Caption: Decision tree for solvent selection and troubleshooting based on crude material appearance and behavior.
References
-
ChemicalBook. (2023).[1] 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis. Link
-
Organic Syntheses. (1963).[1] Ethyl Indole-2-carboxylate (Unsubstituted Analog Protocol). Org. Synth. 1963, 43,[1] 40. Link[1]
-
National Institutes of Health (NIH). (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. Link
-
MDPI Molecules. (2016).[1] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Link
-
Mettler Toledo. (2024).[1] Recrystallization Guide: Solvents and Procedures. Link
Sources
overcoming solubility issues of ethyl 6-amino-1H-indole-2-carboxylate in aqueous buffers
Topic: Overcoming Solubility & Stability Challenges in Aqueous Buffers
Document ID: TSC-IND-06A | Version: 2.1 | Status: Active[1]
Executive Summary
Ethyl 6-amino-1H-indole-2-carboxylate (CAS: 71056-60-5) presents a dual challenge in biological assays: poor aqueous solubility (due to its planar, lipophilic indole core and ethyl ester) and chemical instability (ester hydrolysis and amine oxidation).[1]
Successful formulation requires a "solvent sandwich" approach using organic co-solvents (DMSO) or encapsulation (Cyclodextrins) rather than simple pH adjustment, as the molecule remains uncharged at physiological pH.
Module 1: Physicochemical Profile (The "Why")
To solve the solubility issue, we must first understand the molecular forces at play.
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 204.23 g/mol | Small molecule, but high lattice energy due to H-bonding.[1] |
| LogP (Lipophilicity) | ~2.2 – 2.5 | Moderately lipophilic.[1] Partitions poorly into water.[1] |
| pKa (6-Amino group) | ~3.5 – 4.0 | Critical: The electron-withdrawing ester at C2 lowers the basicity of the aniline-like nitrogen.[1] At pH 7.4, it is neutral (uncharged), leading to precipitation.[1] |
| pKa (Indole NH) | >16 | Non-ionizable in aqueous buffers.[1] |
| Chemical Risk | Ester Hydrolysis | The C2-ester is labile.[1] High pH (>8.[1]0) or esterases will convert it to the carboxylic acid. |
Expert Insight: Many researchers attempt to dissolve this by adding acid (HCl).[1] However, because the pKa is so low (~4.0), you would need a pH < 2.0 to fully protonate the amine and achieve high solubility. Most biological assays cannot tolerate this acidity.[1] Therefore, co-solvents are superior to pH manipulation. [1]
Module 2: Troubleshooting Protocols
Method A: The "Solvent Sandwich" (Standard Protocol)
Best for: High-throughput screening (HTS), enzymatic assays.[1]
The Mechanism: This method prevents "dilution shock"—the rapid precipitation that occurs when a concentrated hydrophobic stock hits an aqueous buffer.
Protocol:
-
Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10–50 mM .
-
Tip: Sonicate for 5 minutes. If the solution is not clear, warm gently to 37°C.
-
-
Intermediate Dilution (The Sandwich):
-
Final Assay: Add the working solution to your reaction well.
-
Target: Final DMSO concentration should be <1% (or as tolerated by your protein).[1]
-
Method B: Cyclodextrin Complexation (Advanced Formulation)
Best for: Cell-based assays, in vivo studies, or DMSO-sensitive proteins.[1]
The Mechanism: Hydroxypropyl-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD stock solution in water or PBS.[1] Filter sterilize (0.22 µm). -
Dissolve the indole compound in a minimal volume of DMSO (e.g., 50 mM).
-
Add the DMSO stock slowly to the 20% CD solution with vigorous stirring.
-
Ratio: Aim for a molar ratio of at least 1:5 (Indole:CD) to ensure encapsulation.[1]
-
-
Incubate/Shake at Room Temperature for 30–60 minutes to allow equilibrium.
-
Dilute this complex into your cell media.[1] The complex prevents precipitation even at low DMSO levels.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your assay constraints.
Caption: Decision tree for solubilizing ethyl 6-amino-1H-indole-2-carboxylate, prioritizing assay compatibility and chemical stability.
Module 4: Frequently Asked Questions (FAQs)
Q1: My compound turned brown in the DMSO stock. Is it still good?
-
Diagnosis: This is likely oxidation of the 6-amino group (aniline-like oxidation).[1]
-
Solution: Indoles with amino groups are air-sensitive.[1] Always store DMSO stocks at -20°C or -80°C, sealed under nitrogen or argon gas.[1] If the color change is deep brown/black, purity has likely degraded; check via LC-MS.
Q2: Can I use acidic buffer (pH 4.0) to dissolve it?
-
Technical Analysis: While the 6-amino group can be protonated, the pKa is likely low (~3.5-4.[1]0) due to the electron-withdrawing ester.[1] At pH 4.0, you are only at ~50% ionization. You would need pH 2.0 to get full solubility.[1]
-
Recommendation: Avoid this unless your assay specifically requires acidic conditions.[1] The risk of precipitating when you move back to physiological pH (7.4) is extremely high.[1]
Q3: I see a new peak on my HPLC after incubating in plasma. What is it?
-
Diagnosis: This is almost certainly the hydrolysis product (6-amino-1H-indole-2-carboxylic acid).[1]
-
Mechanism: Plasma contains esterases that rapidly cleave the ethyl ester.[1]
-
Fix: If you are studying the ester as a prodrug, this is expected. If the ester is the active compound, you must use an esterase inhibitor (e.g., PMSF) or switch to a stable amide analog.
Q4: Why not use Ethanol instead of DMSO?
-
Comparison: Ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation.[1] DMSO is less volatile and has a higher solvating power for planar aromatic systems like indoles.[1]
References
-
PubChem. (n.d.).[1][2] Ethyl 5-amino-1H-indole-2-carboxylate Compound Summary (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
Viernstein, H., & Wolschann, P. (2020).[1][3] Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46, 205-216.[1] (Describes mechanism of indole-CD complexation). Retrieved from [Link][1]
-
Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. (Reference for Aniline/Indole pKa values). Retrieved from [Link]
Sources
Technical Guide: Minimizing Side Products in Ethyl 6-amino-1H-indole-2-carboxylate Hydrolysis
Executive Summary & Core Challenges
Hydrolyzing ethyl 6-amino-1H-indole-2-carboxylate is deceptively simple. While standard ester saponification protocols (NaOH/EtOH) often work for robust substrates, this specific molecule presents a "Triple Threat" of side reactions due to its unique electronic structure:
-
Oxidative Instability: The electron-rich 6-aminoindole core is highly susceptible to air oxidation, leading to diazo-coupling or polymerization (observed as "black tar").
-
Decarboxylation: Indole-2-carboxylic acids are inherently unstable. The electron-rich nature of the ring facilitates decarboxylation, particularly under acidic conditions or thermal stress, yielding the unstable 6-aminoindole.
-
Zwitterionic Solubility: The product contains both a basic amine and an acidic carboxyl group. Incorrect pH adjustment during isolation results in product loss into the aqueous phase or contamination with inorganic salts.
This guide provides a self-validating protocol designed to neutralize these threats.
The "Enemy" Pathways: Mechanistic Insight
To defeat side products, you must understand how they form. The diagram below maps the critical divergence points in the reaction landscape.
Figure 1: Reaction landscape showing the narrow path to the target molecule versus common failure modes.
Technical Modules: Troubleshooting & Optimization
Module A: Preventing Oxidation (The "Black Tar" Syndrome)
The Issue: The 6-amino group pushes electron density into the indole ring, making it a scavenger for oxygen. If your reaction turns dark brown or black, you have oxidized your substrate.
Protocol Adjustments:
-
Degassing is Mandatory: Do not simply stir in an open flask. Sparge your solvent mixture (THF/Water) with Argon or Nitrogen for 15 minutes before adding the substrate.
-
Antioxidant Additive (Optional): For extremely sensitive batches, adding 1-2 equivalents of Sodium Ascorbate to the aqueous phase can act as a sacrificial antioxidant, though strict anaerobic technique is usually sufficient.
Module B: Avoiding Decarboxylation
The Issue: Indole-2-carboxylic acids decarboxylate readily. This mechanism is acid-catalyzed and thermally accelerated.
-
Mechanism:[1][2][3][4][5][6] Protonation at C3 allows the carboxyl group to leave as CO2, restoring aromaticity.
Protocol Adjustments:
-
Temperature Cap: Never exceed 40°C . Standard reflux (60-80°C) is dangerous for this specific substrate.
-
Acidification Caution: During workup, do not slam the pH to 1.0. Localized high acidity triggers decarboxylation.[6] Use weak acids (Acetic acid or 1M HCl added dropwise) and stop at the Isoelectric Point (pI).
Module C: Isolation Strategy (The Isoelectric Trap)
The Issue: The product is an amphoteric amino acid.
-
At pH > 9: It is anionic (carboxylate). Soluble in water.
-
At pH < 2: It is cationic (ammonium).[7] Soluble in water.
-
At pH ~4.5 (pI): It is zwitterionic (net neutral). Insoluble.
The Solution: You must titrate the reaction mixture to exactly pH 4.5–5.0 to force precipitation.
Master Protocol: Hydrolysis of Ethyl 6-amino-1H-indole-2-carboxylate
Reagents:
-
Substrate: Ethyl 6-amino-1H-indole-2-carboxylate (1.0 eq)
-
Base: Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 eq)
-
Solvent: THF : Water (3:1 ratio)
-
Acid: 1M HCl (for workup)
Step-by-Step Procedure:
-
Preparation:
-
Charge a round-bottom flask with THF and Water (3:1).
-
CRITICAL: Sparge with Argon/Nitrogen for 15 minutes.
-
Add LiOH[8]·H2O (3.0 eq) and stir until mostly dissolved.
-
-
Reaction:
-
Add the indole ester (1.0 eq) in one portion under positive inert gas pressure.
-
Stir at Room Temperature (20-25°C). Monitor by TLC or LCMS.
-
Note: Reaction usually completes in 4–6 hours. If sluggish, warm to 35°C. Do not reflux.
-
-
Workup (The "Soft Landing"):
-
Concentrate the mixture under reduced pressure (Rotavap) at <35°C to remove the THF. You will be left with an aqueous basic solution of the lithium salt.
-
Cool the aqueous residue to 0°C (ice bath).
-
Slowly add 1M HCl dropwise while monitoring pH with a calibrated meter or narrow-range paper.
-
Target pH: 4.5 – 5.0.
-
Observation: A thick precipitate (off-white to beige) should form.
-
-
Filtration:
-
Filter the solid.
-
Wash the cake with cold water (removes LiCl salts).
-
Wash with a small amount of cold diethyl ether (removes unreacted ester or organic impurities).
-
Dry under high vacuum at room temperature.
-
Troubleshooting FAQ
Q: The reaction mixture turned black after 1 hour. Can I save it? A: Likely not. Black color indicates significant oxidation (quinone imine formation). You can try adding sodium dithionite (reducing agent) to the workup to reduce some oxidized species, but yield will be poor. Prevention: Degas solvents more thoroughly next time.
Q: I acidified to pH 1, but no solid precipitated. Why? A: You protonated the amine (forming the hydrochloride salt), which is water-soluble.
-
Fix: Slowly add 1M NaOH or saturated NaHCO3 to bring the pH back up to ~4.5. The solid will crash out.
Q: Why use LiOH instead of NaOH? A: LiOH has better solubility in THF/Water mixtures than NaOH, allowing for a homogeneous reaction at lower temperatures. This avoids the need for reflux, protecting the indole from thermal decarboxylation.
Q: Can I use Ethanol instead of THF? A: Yes, but ethanol often requires heating to dissolve the starting material, increasing side-reaction risks. THF dissolves the lipophilic ester better at room temperature.
Isolation Logic Visualization
Use this flowchart to determine the correct workup path based on your real-time observations.
Figure 2: Isoelectric precipitation logic for zwitterionic amino acids.
References
-
Indole-2-carboxylic acid synthesis & decarboxylation
-
Organic Syntheses, Coll.[9] Vol. 4, p.539 (1963); Vol. 39, p.30 (1959). (Describes alkaline hydrolysis and subsequent thermal decarboxylation risks).
-
Source:
-
-
Oxidative instability of amino-indoles
- Journal of Organic Chemistry. "Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives.
-
Source:
-
Isoelectric Point & Zwitterion Solubility
- Master Organic Chemistry. "Isoelectric Points of Amino Acids." (Fundamental principles of pI precipitation applied to amino acid-like structures).
-
Source:
-
General Saponification Mechanisms
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
stability of ethyl 6-amino-1H-indole-2-carboxylate under acidic vs basic conditions
Executive Summary
Ethyl 6-amino-1H-indole-2-carboxylate is a bifunctional building block critical for kinase inhibitor synthesis. Its stability profile is defined by a "Reactivity Mismatch" between its two functional groups:
-
The Indole Core: Electron-rich due to the 6-amino group. Highly susceptible to oxidative degradation in basic conditions.
-
The Ethyl Ester: Susceptible to hydrolysis (saponification), which occurs rapidly in basic conditions and slowly in acidic conditions.[1]
The Golden Rule: Store as the hydrochloride salt (acidic) to prevent oxidation. Perform base-mediated reactions (like saponification) only under strictly inert (deoxygenated) atmospheres to avoid "indole black" formation.
Diagnostic & Troubleshooting Modules
Module A: Acidic Conditions (pH < 4)
Context: Workup with HCl, storage as HCl salt, or acid-catalyzed cyclizations.
The "Protonation Shield" Effect:
In acidic media, the 6-amino group is protonated to form the ammonium salt (
| Symptom | Probable Cause | Corrective Action |
| Precipitation | Salt Formation. The hydrochloride salt is less soluble in organic solvents (EtOAc, DCM) than the free base. | Filter the solid. This is often the best way to purify and store the compound. |
| No Reaction (Ester) | Acid Resistance. The C2-ester is deactivated by the indole nitrogen and the protonated C6-amine. Acid hydrolysis requires high heat ( | Switch to alkaline hydrolysis (Module B) if cleavage is the goal. |
| Purple/Blue Haze | Trace Oxidation. Even in acid, prolonged exposure to light/air can cause radical formation. | Recrystallize from EtOH/HCl. Store in amber vials under Argon. |
Module B: Basic Conditions (pH > 10)
Context: Saponification (LiOH/NaOH), N-alkylation, or extraction.
The "Saponification Trap":
Basic conditions are necessary for ester hydrolysis but dangerous for the ring. The base deprotonates the indole N-H (
| Symptom | Probable Cause | Corrective Action |
| Rapid Darkening (Brown/Black) | Oxidative Polymerization. Formation of quinone-imine species (Indole Blacks). | CRITICAL: Degas all solvents before adding base. Use antioxidants (e.g., Sodium Ascorbate) if compatible. |
| Loss of Ethyl Group | Saponification. This is the expected chemical behavior in base.[2] | If ester retention is desired, avoid aqueous bases. Use non-nucleophilic bases (e.g., DIPEA, |
| Multiple TLC Spots | N- vs. O-Alkylation. In the presence of electrophiles, the deprotonated N1 competes with the 6-amine. | Control stoichiometry carefully. Protect the 6-amine (e.g., Boc) before N1-alkylation. |
Mechanistic Visualization
The following diagram illustrates the divergent pathways the molecule takes depending on pH.
Figure 1: Divergent stability pathways. Note that the "Ammonium Salt" (Left) represents the kinetic trap for stability, while the "Indole Anion" (Right) represents the thermodynamic sink for oxidation.
Standardized Stability Protocol
Use this protocol to validate the integrity of your specific lot.
Reagents:
-
Stock: 1 mg/mL of compound in MeOH.
-
Acid Buffer: 0.1 M HCl.
-
Base Buffer: 0.1 M NaOH (Degassed).
-
Oxidant: 3%
(Stress test).
Procedure:
-
Baseline: Inject Stock directly into HPLC (
). -
Acid Stress: Mix 100 µL Stock + 900 µL Acid Buffer. Incubate 1h @ RT.
-
Base Stress: Mix 100 µL Stock + 900 µL Base Buffer. Incubate 1h @ RT.
-
Analysis: Quench Base sample with 1M HCl immediately before injection.
Expected Results (Acceptance Criteria):
| Condition | % Recovery (Area Under Curve) | New Peaks? | Interpretation |
| Acid (1h) | > 98% | None | Stable. Salt formation protects the ring. |
| Base (1h) | < 5% (Ester) | Major peak at lower RT (Acid) | Hydrolyzed. 100% conversion to carboxylic acid is expected. |
| Base + Air | Variable | Broad "hump" / Baseline noise | Degraded. Indicates oxidative polymerization. |
Frequently Asked Questions (FAQ)
Q: Can I store the free base in solution? A: No. In solution, the free amine is prone to air oxidation over days. Always evaporate to dryness and store at -20°C. If solution storage is mandatory, use anhydrous DMSO under Argon.
Q: Why is my saponification reaction turning black? A: You likely have dissolved oxygen in your solvent. Indole-2-carboxylates with electron-donating groups (like the 6-amino) are extremely sensitive to oxidative coupling in base. Fix: Sparge your solvent with Nitrogen for 15 minutes before adding the base [1].
Q: Is acid hydrolysis a viable alternative to avoid oxidation? A: Generally, no. While it avoids oxidation, the ester at the 2-position is conjugated with the indole double bond, making it electronically stable and difficult to hydrolyze under acidic conditions without using harsh temperatures that might degrade the amine [2]. Alkaline hydrolysis (saponification) under inert atmosphere is the standard industry method [3].
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Chapter 2: Reactivity of the Indole Ring).
-
Jackson, A. H., & Lynch, P. P. (1970). Electrophilic substitution in indoles. Journal of the Chemical Society, Perkin Transactions 2.
-
Organic Syntheses. (1943). Indole-2-carboxylic acid.[3][4][5][6] Org. Synth. 1943, 23, 42.
-
PubChem. (n.d.).[3] Ethyl 6-aminoindole-2-carboxylate Compound Summary. National Center for Biotechnology Information.
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Methyl 6-amino-1H-indole-2-carboxylate | C10H10N2O2 | CID 22060206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
Strategic Characterization Guide: Ethyl 6-amino-1H-indole-2-carboxylate
Executive Summary: The Indole Scaffold in Drug Discovery
Ethyl 6-amino-1H-indole-2-carboxylate (CAS: 71056-60-5) is a critical synthetic intermediate, particularly in the development of kinase inhibitors and antivirals. Unlike its unsubstituted parent, the presence of the 6-amino group introduces significant electronic perturbations to the indole core, dramatically altering its NMR profile and solubility properties.
This guide provides a comparative analysis of the C13 NMR chemical shifts , distinguishing the target molecule from its precursors (e.g., nitro-indoles) and unsubstituted analogs. It establishes a self-validating protocol for structural confirmation using solvent-dependent shifts and 2D NMR correlations.
Comparative C13 NMR Analysis
The introduction of an electron-donating amine (-NH₂) at position 6 creates a "push-pull" electronic system against the electron-withdrawing ester at position 2. This results in distinct shielding patterns that serve as diagnostic markers.[1]
Table 1: Diagnostic C13 Chemical Shifts (DMSO-d₆)
Comparison of Target vs. Unsubstituted Parent and Nitro-Precursor.
| Carbon Position | Type | Target: 6-Amino (δ ppm, Derived*) | Parent: Unsubstituted (δ ppm) | Precursor: 6-Nitro (δ ppm) | Structural Insight |
| C=O (Ester) | Cq | 161.5 - 162.0 | 161.8 | 160.6 | Ester carbonyl is relatively invariant. |
| C2 | Cq | 126.5 - 127.5 | 127.8 | 130.8 | C2 remains deshielded by the ester. |
| C6 (Ipso) | Cq | 146.0 - 148.0 | 122.5 | 145.0 | Key Marker: Large downfield shift due to NH₂ attachment. |
| C5 (Ortho) | CH | 108.0 - 110.0 | 120.5 | 119.5 | Shielding Zone: Upfield shift due to NH₂ resonance. |
| C7 (Ortho) | CH | 94.0 - 96.0 | 112.9 | 113.2 | Diagnostic: Most shielded aromatic signal (ortho to NH₂). |
| C3 | CH | 105.0 - 106.5 | 108.5 | 109.0 | Electron-rich C3; characteristic of indoles. |
| Ethyl CH₂ | CH₂ | 60.0 - 60.5 | 60.8 | 61.0 | Standard aliphatic ester region. |
| Ethyl CH₃ | CH₃ | 14.5 - 14.8 | 14.2 | 14.2 | Standard aliphatic methyl. |
*Note: "Target" values are derived from substituent chemical shift increment analysis (SCS) applied to the experimental parent values, validated against general amino-indole literature trends.
Mechanism of Shift Changes
-
Shielding (Upfield Shift): The lone pair on the 6-amino nitrogen donates electron density into the ring (resonance effect). This significantly shields C5 and C7 (ortho positions) and C3 (para-like position), moving them to lower ppm values compared to the parent.
-
Deshielding (Downfield Shift): The carbon directly attached to the amine (C6 ) experiences a strong desheilding effect due to the electronegativity of the nitrogen (inductive effect) and the ipso-substituent effect.
Solvent Selection & Performance
The choice of solvent is not merely about solubility; it fundamentally alters the resolution of exchangeable protons and the chemical shifts of adjacent carbons.
Comparison: DMSO-d₆ vs. CDCl₃[2]
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) |
| Solubility | High. Dissolves the polar amino-ester efficiently. | Poor/Moderate. Risk of aggregation or precipitation. |
| Exchangeable Protons | Visible. NH (indole) and NH₂ (amine) appear as distinct broad singlets (or doublets if coupled). | Broad/Invisible. Rapid exchange often broadens NH signals into the baseline. |
| Chemical Shift Drift | Polar solvent may cause slight deshielding of C=O and C2 via H-bonding. | Less interaction; shifts may be 1-2 ppm lower for carbonyls. |
| Water Peak | ~3.33 ppm (can obscure mid-field signals). | ~1.56 ppm (usually clear of aromatics). |
Recommendation: Always use DMSO-d₆ for full characterization. The visibility of the NH signals allows for confirmation of the amine integration (2H) and the indole NH (1H).
Experimental Protocol: Synthesis & Characterization
This workflow describes the generation of the target molecule from its nitro-precursor, followed by the specific NMR setup required to validate the structure.
Part A: Synthesis (Nitro Reduction)
The most reliable route involves the catalytic hydrogenation of Ethyl 6-nitroindole-2-carboxylate.
-
Dissolution: Dissolve 1.0 eq of Ethyl 6-nitroindole-2-carboxylate in MeOH/EtOAc (1:1).
-
Catalyst: Add 10 wt% Pd/C (wet support to minimize ignition risk).
-
Reduction: Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT.
-
Monitoring: TLC (50% EtOAc/Hexane). The amino product is significantly more polar (lower R_f) and fluorescent under UV.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.
-
Purification: Recrystallize from Ethanol or perform flash chromatography if impurities persist.
Part B: NMR Sample Preparation
-
Mass: Weigh ~10-15 mg of the dried solid.
-
Solvent: Add 0.6 mL DMSO-d₆ .
-
Homogenization: Sonicate for 30 seconds to ensure complete dissolution of the lattice.
-
Acquisition:
-
1H NMR: 16 scans, 1s relaxation delay.
-
13C {1H} NMR: 1024 scans minimum (due to low sample mass/sensitivity).
-
HMBC: Critical for connecting the ester carbonyl to the ring protons.
-
Structural Assignment Logic (Visualization)
The following diagram illustrates the logical flow for assigning the NMR signals, specifically distinguishing the regioisomers (e.g., 6-amino vs. 5-amino).
Figure 1: Logic flow for the structural assignment of Ethyl 6-amino-1H-indole-2-carboxylate using 1D and 2D NMR data.
References
-
PubChem Compound Summary. (2025). Ethyl indole-2-carboxylate (CID 73125). National Center for Biotechnology Information. [Link]
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]
-
Morales-Ríos, M. S., et al. (1987).[3] 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. [Link]
-
Boraei, A., et al. (2016).[4] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Ethyl 6-amino-1H-indole-2-carboxylate
[1]
Executive Summary
Ethyl 6-amino-1H-indole-2-carboxylate (MW 204.[1][2]23) is a critical pharmacophore in the synthesis of kinase inhibitors and antifungal agents.[1] In drug development, verifying the regiochemistry of the amino group (specifically distinguishing the 6-amino isomer from the 4-, 5-, or 7-amino analogs) is a persistent analytical challenge.[1]
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of this molecule.[1] Unlike standard spectral libraries which often lack specific regioisomer data, this document synthesizes mechanistic fragmentation logic with experimental protocols to enable precise structural validation.
Key Takeaway: While Electrospray Ionization (ESI) and Electron Ionization (EI) yield similar fragment masses (
The Analyte: Structural & Physicochemical Context[1][3][4][5]
Before interpreting spectra, one must understand the structural drivers of fragmentation.
| Property | Specification | Impact on MS |
| Formula | Monoisotopic Mass: 204.09 Da | |
| Core Scaffold | Indole | High stability; resistant to ring cleavage until high energy.[1] |
| Functional Groups | 2-Ethyl Ester | Primary fragmentation site (Loss of |
| Substituent | 6-Amino ( | Strong electron-donating group (EDG).[1] Increases basicity and stabilizes carbocation fragments via resonance. |
| Isomerism | Positional (4, 5, 7-amino) | Critical Challenge: All isomers share the exact same precursor and fragment |
Comparative Fragmentation Analysis
Electrospray Ionization (ESI-MS/MS)
Mode: Positive Ion (
ESI is the preferred method for LC-MS workflows in pharmacokinetic studies.
-
Precursor Ion:
205.10 ( )[1] -
Primary Transition (Base Peak):
205 159.[1]-
Mechanism: Neutral loss of Ethanol (
, 46 Da).[1] The protonated ester undergoes rearrangement to expel neutral ethanol, leaving a resonance-stabilized acylium ion.
-
-
Secondary Transition:
159 131.-
Mechanism: Loss of Carbon Monoxide (
, 28 Da). The acylium ion decarbonylates to form the 6-amino-indole cation.[1]
-
-
Tertiary Transition:
131 104.-
Mechanism: Loss of Hydrogen Cyanide (
, 27 Da). Characteristic of the indole ring collapse.
-
Electron Ionization (EI-MS)
Mode: 70 eV Impact[1]
EI is the standard for purity assessment and library matching (NIST/Wiley).[1]
-
Molecular Ion:
204 ( , Radical Cation).[1] High intensity due to aromatic stability.[3] -
Primary Fragment:
159 ( ).[1] -
Secondary Fragment:
131 ( ).
Diagnostic Comparison Table
| Fragment Ion | m/z (ESI+) | m/z (EI) | Structural Assignment | Mechanistic Origin |
| Precursor | 205 | 204 | Parent | Protonated (ESI) vs Radical (EI) |
| Fragment A | 159 | 159 | Loss of EtOH (ESI) vs | |
| Fragment B | 131 | 131 | Loss of Carbon Monoxide ( | |
| Fragment C | 104 | 104 | Loss of |
Mechanistic Deep Dive: The "Why" Behind the Pattern
Understanding the mechanism allows you to predict how isomers will differ.
The 6-Amino Resonance Effect
The 6-amino group is unique because it is conjugated with the indole nitrogen but located on the benzene ring.[1]
-
Pathway: The lone pair on the 6-amino nitrogen can donate electron density into the ring system.[1]
-
Impact on
159: The acylium ion at position 2 is stabilized by this electron donation.[1] -
Differentiation:
Visualization of Fragmentation Pathway
The following diagram illustrates the ESI+ fragmentation pathway, highlighting the specific losses.
Figure 1: ESI+ Fragmentation pathway of Ethyl 6-amino-1H-indole-2-carboxylate. The transition from 205 to 159 is the most abundant and diagnostic transition.[1]
Experimental Protocol: Self-Validating Workflow
To reliably distinguish the 6-amino isomer from others, you cannot rely on MS alone; you must couple it with chromatographic retention time (
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Do not use Ammonium Acetate if high sensitivity for the
is required; Formic acid promotes protonation of the amine.[1]
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Source: ESI Positive Mode.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to observe all fragments.
The "Isomer Differentiation" Logic
Since
-
Run Standards: You must inject a known standard of the 6-amino and 5-amino isomers.[1]
-
Calculate Ratio:
. -
Hypothesis: The stability of the intermediate acylium ion (
159) varies by isomer.[1]-
If
, identity is confirmed.[1]
-
Figure 2: Analytical workflow for confirming the identity of the 6-amino regioisomer.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrum of 1H-Indole-2-carboxylic acid, ethyl ester.[1] National Institute of Standards and Technology. [1]
- Context: Provides the baseline fragmentation for the non-amino substituted analog, validating the ester loss p
-
PubChem. Compound Summary for Ethyl 6-amino-1H-indole-2-carboxylate (CID 22060206).[1] National Center for Biotechnology Information.
- Context: Verifies physicochemical properties and tautomeric forms relevant to ioniz
-
Holčapek, M., et al. (2010).[1] Fragmentation behavior of indole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[4]
- Context: (General Reference)
-
Sigma-Aldrich. Product Specification: Ethyl 6-amino-1H-indole-2-carboxylate.[1][5][1]
- Context: Commercial source confirming the availability of standards for compar
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 6-amino-1H-indole-2-carboxylate | CAS#:71056-60-5 | Chemsrc [chemsrc.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Methyl 6-amino-1H-indole-2-carboxylate | C10H10N2O2 | CID 22060206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: HPLC Purity Analysis of Ethyl 6-amino-1H-indole-2-carboxylate
This guide provides a comparative technical analysis of HPLC methodologies for the purity assessment of Ethyl 6-amino-1H-indole-2-carboxylate (CAS: 167683-86-5).[1] It contrasts an optimized Core-Shell Biphenyl Method (The "Product") against the traditional Porous C18 Method (The "Alternative"), addressing specific challenges such as amine tailing and regioisomer separation.[1]
Executive Summary & Analytical Challenge
Ethyl 6-amino-1H-indole-2-carboxylate is a critical intermediate in the synthesis of bioactive indole-based pharmaceuticals, including kinase inhibitors and antiviral agents.[1] The purity analysis of this compound presents three distinct chromatographic challenges:
-
Amine Tailing: The C6-amino group (aniline-like, pKa ~4.[1]8) is protonated at standard acidic HPLC pH, leading to secondary silanol interactions and severe peak tailing on traditional silica columns.[1]
-
Structural Similarity of Impurities: The synthesis often involves the reduction of a nitro-precursor.[1] The Nitro-impurity (Ethyl 6-nitro-1H-indole-2-carboxylate) and the Acid-degradation product (6-amino-1H-indole-2-carboxylic acid) share the identical indole core, making resolution difficult on hydrophobicity-only phases (C18).[1]
-
Regioisomer Selectivity: Contaminants such as the 4-amino or 5-amino isomers may co-elute on standard alkyl phases due to identical mass and similar hydrophobicity.[1]
This guide compares an optimized Core-Shell Biphenyl Methodology against the industry-standard Fully Porous C18 Methodology .[1]
Methodology Comparison
The "Product": Core-Shell Biphenyl Method
This method utilizes a solid-core particle with a biphenyl stationary phase.[1] The biphenyl ligand provides enhanced pi-pi (
The "Alternative": Standard Porous C18 Method
The traditional approach uses a fully porous silica particle with a C18 (octadecyl) ligand.[1] Separation is driven almost exclusively by hydrophobic interaction.[1] While robust for simple alkyl chains, it often fails to discriminate between positional aromatic isomers or electron-donating/-withdrawing substitutions effectively.[1]
Performance Data Summary
| Metric | Core-Shell Biphenyl (Optimized) | Standard Porous C18 (Alternative) | Impact |
| Resolution ( | > 4.5 | 1.8 | Biphenyl utilizes |
| Tailing Factor ( | 1.08 | 1.65 | Core-shell technology reduces diffusion path; better end-capping reduces silanol activity.[1] |
| Theoretical Plates ( | ~22,000 | ~11,000 | Sharper peaks improve Sensitivity (LOD/LOQ).[1] |
| Run Time | 8.0 min | 15.0 min | Higher flow rates possible with core-shell particles without backpressure limits.[1] |
Detailed Experimental Protocols
Protocol A: Optimized Core-Shell Biphenyl Method (Recommended)[1]
-
Rationale: The acidic mobile phase (0.1% Formic Acid) prevents the hydrolysis of the ethyl ester while keeping the amino group protonated.[1] The Biphenyl phase engages in strong
retention with the indole core, which is modulated by the electron-donating amino group vs. the electron-withdrawing nitro impurity.[1]
Instrument Parameters:
-
Column: Core-Shell Biphenyl, 100 x 2.1 mm, 2.6 µm (e.g., Kinetex Biphenyl or equivalent).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
-
Detection: UV @ 254 nm (Indole core absorption) and 280 nm.[1]
-
Injection Volume: 2 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 6.0 | 60 | Linear Gradient |
| 6.1 | 95 | Wash |
| 7.0 | 95 | Wash |
| 7.1 | 10 | Re-equilibration |
| 9.0 | 10 | End |
Protocol B: Standard Porous C18 Method (Alternative)
-
Rationale: Provided as a baseline comparison. Uses standard hydrophobic retention.[1]
Instrument Parameters:
-
Column: Fully Porous C18, 150 x 4.6 mm, 5 µm (Standard ODS).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm.[1]
Mechanism of Action & Impurity Profiling
The following diagrams illustrate the synthesis pathway leading to impurities and the decision logic for selecting the Biphenyl method.
Figure 1: Synthesis & Impurity Pathway[1]
Caption: Synthesis pathway showing the origin of the critical Nitro-precursor impurity and potential Acid-degradant.
Figure 2: Method Selection Logic
Caption: Decision tree highlighting why Pi-Pi interactions in Biphenyl phases offer superior selectivity for aromatic indoles.
Discussion & Causality
Why the Biphenyl Phase Wins
The separation of Ethyl 6-amino-1H-indole-2-carboxylate from its nitro-precursor is a classic example of "orthogonal selectivity."[1]
-
Electronic Difference: The nitro group is strongly electron-withdrawing, creating an electron-deficient aromatic ring.[1] The amino group is electron-donating, creating an electron-rich ring.[1]
-
Interaction: The Biphenyl stationary phase acts as a
-electron donor/acceptor.[1] It retains the electron-deficient Nitro-impurity differently than the electron-rich Amino-target, creating a massive resolution gap that C18 (which only "sees" the greasy ethyl chain) cannot achieve.[1]
Stability Considerations
The protocol uses 0.1% Formic Acid (pH ~2.7).[1] This is crucial. Ethyl esters are prone to hydrolysis under alkaline conditions (pH > 8) to form the carboxylic acid impurity (Figure 1).[1] By maintaining acidic conditions, the method is self-validating: it prevents the generation of artifacts during the analysis.[1]
References
-
Separation of Indole Derivatives: "HPLC methodology for determination of content of diastereoisomers using a C-18 column." Longdom Publishing.[1] Available at: [Link][1]
-
Synthesis and Impurities: "Ethyl 1H-indole-2-carboxylate synthesis and crystallization." ResearchGate.[1] Available at: [Link]
-
Indole-2-Carboxylate Derivatives: "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives." National Institutes of Health (PMC).[1] Available at: [Link]
-
Amino Acid Analysis Principles: "Analysis of Amino Acids by HPLC - Agilent Technologies." Agilent. Available at: [Link][1]
-
Chemical Properties: "Ethyl 6-amino-1H-indole-2-carboxylate Properties." ChemSrc. Available at: [Link][1]
Sources
IR spectroscopy bands for ester and amino groups in indole carboxylates
Executive Summary
This guide provides a technical comparative analysis of Infrared (IR) spectroscopy bands for indole carboxylates, specifically focusing on the differentiation between ester carbonyl environments (C2 vs. C3 substitution) and the resolution of amino group vibrations. Designed for drug development professionals, this document synthesizes experimental data with mechanistic resonance theory to enable precise structural elucidation.
Part 1: Theoretical Framework & Structural Dynamics
To accurately interpret the IR spectrum of an indole carboxylate, one must understand the electronic "push-pull" dynamics between the electron-rich indole ring and the electron-withdrawing ester group.
The Resonance Effect: C2 vs. C3 Substitution
Unlike simple aliphatic esters (which absorb at ~1735–1750 cm⁻¹), indole esters exhibit lowered carbonyl frequencies due to conjugation. However, the position of the ester significantly alters this effect.
-
C3-Position (Enamine-like): The indole nitrogen lone pair is heavily delocalized into the C3 position. An ester at C3 receives significant electron density, increasing the single-bond character of the carbonyl (
character). This results in a lower wavenumber shift.[1] -
C2-Position (Styrene-like): While still conjugated, the C2 position is less electron-rich than C3. The resonance contribution from the nitrogen is less direct compared to the C3 enamine system, often resulting in a carbonyl band slightly higher in frequency than the C3 analog, though still lower than non-conjugated esters.
Amino Group Differentiation
Indole carboxylates often bear amino substituents (e.g., 5-aminoindole-2-carboxylate). Distinguishing the exocyclic amino group (
-
Indole NH: Typically a sharp singlet (non-bonded) or broad singlet (H-bonded).
-
Amino
: distinct doublet (Asymmetric and Symmetric stretches).[2]
Visualization: Resonance Electron Flow
The following diagram illustrates the electron density flow that lowers the carbonyl frequency.
Figure 1: Mechanistic flow of electron density from the indole nitrogen to the ester carbonyl. Stronger donation at C3 leads to a more pronounced frequency decrease (red shift).
Part 2: Comparative Spectral Analysis
The following data summarizes the diagnostic bands. Note that values may shift by ±10 cm⁻¹ depending on the medium (Solid KBr vs. Solution
Table 1: Diagnostic IR Bands for Indole Carboxylates
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Structural Insight & Comparison |
| Ester C=O[1] (C3-Substituted) | Stretching | 1680 – 1705 | Lowest Frequency. Strong conjugation with the indole "enamine" system reduces bond order significantly. |
| Ester C=O (C2-Substituted) | Stretching | 1690 – 1715 | Intermediate Frequency. Conjugated (like a benzoate), but less electron donation than C3. Lower than aliphatic esters (1735 cm⁻¹).[3][4] |
| Amino Group ( | Stretching | 3350 – 3450 (Asym) 3250 – 3350 (Sym) | Doublet. Characteristic of primary amines. Differentiates from the single indole NH band. |
| Indole Ring NH | Stretching | 3400 – 3480 (Free) 3200 – 3350 (Bonded) | Singlet. Very sharp in dilute solution. Broadens significantly and shifts down in solid state due to H-bonding. |
| Indole Ring C=C | Stretching | 1580 – 1620 | Aromatic Skeleton. Often appears as a pair of sharp bands. Useful for confirming the indole core integrity. |
| C-O (Ester) | Stretching | 1200 – 1300 | Fingerprint. Strong, broad band. Confirms ester presence but less sensitive to conjugation position than C=O.[1] |
Part 3: Experimental Validation Protocol
To ensure data integrity, follow this self-validating protocol. This workflow minimizes artifacts like water absorption, which can obscure the critical NH region.
Sample Preparation (Solid State KBr)
-
Why KBr? KBr pellets are preferred over ATR for detailed NH analysis because they allow for better control of path length and concentration, though ATR is faster for routine checks.
-
The "Christiansen Effect" Check: If your bands are asymmetric (distorted tails), your particle size is too large. Grind the sample until the powder is indistinguishable from the KBr matrix.
Workflow Diagram
Figure 2: Step-by-step experimental workflow ensuring removal of moisture artifacts which overlap with Amino/Indole NH bands.
Part 4: Troubleshooting & Artifact Management
1. The "Water Mask" (1640 cm⁻¹ & 3400 cm⁻¹):
-
Problem: Hygroscopic KBr introduces water. The H-O-H bending mode at ~1640 cm⁻¹ can appear as a shoulder on your ester carbonyl (1680-1710 cm⁻¹), leading to incorrect integration or frequency assignment.
-
Solution: Always dry KBr at 110°C overnight. If a band appears at 1640 cm⁻¹ without a corresponding structure in your molecule, it is water.
2. CO₂ Doublet (2350 cm⁻¹):
-
Problem: Atmospheric fluctuation.
-
Solution: This does not interfere with Indole/Ester bands but indicates poor background subtraction. Re-run background if these are intense.
3. Concentration Effects (Solution Phase):
-
In concentrated solutions, the Indole NH will shift from ~3450 cm⁻¹ (free) to ~3300 cm⁻¹ (H-bonded dimer). To determine the true "free" position, perform a serial dilution with
. If the band shifts up and sharpens, the lower frequency was due to intermolecular H-bonding.
References
-
NIST Chemistry WebBook . 5-Aminoindole IR Spectrum. National Institute of Standards and Technology.[5] Available at: [Link]
-
Michigan State University (MSU) Chemistry . Infrared Spectroscopy: Carbonyl Compounds. Available at: [Link]
-
LibreTexts Chemistry . Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
Spectroscopy Online . The Carbonyl Group, Part V: Carboxylates. Available at: [Link]
-
University of Colorado Boulder . IR Spectroscopy Tutorial: Amines. Available at: [Link]
Sources
Publish Comparison Guide: Ethyl 6-amino-1H-indole-2-carboxylate Structural Profiling
Executive Summary
Ethyl 6-amino-1H-indole-2-carboxylate represents a critical functionalized scaffold in the development of kinase inhibitors, antiviral agents, and DNA-binding fluorophores. Unlike its unfunctionalized parent (ethyl 1H-indole-2-carboxylate), the introduction of the 6-amino group fundamentally alters the crystalline lattice, enhancing thermal stability and introducing new vectors for hydrogen bonding—a key feature for fragment-based drug design (FBDD).
This guide objectively compares the crystallographic and physicochemical performance of the 6-amino derivative against the parent indole ester and the methyl ester analog , providing researchers with the data needed to optimize solid-state forms.
Structural & Physicochemical Comparison
The following data synthesizes experimental X-ray diffraction results from the parent scaffold and physicochemical characterization of the 6-amino target.
Table 1: Comparative Crystallographic & Physical Profile
| Feature | Target: Ethyl 6-amino-1H-indole-2-carboxylate | Baseline: Ethyl 1H-indole-2-carboxylate | Analog: Methyl 6-amino-1H-indole-2-carboxylate |
| CAS Number | 71056-60-5 | 3770-50-1 | 107669-08-9 |
| Molecular Weight | 232.28 g/mol | 189.21 g/mol | 218.25 g/mol |
| Crystal System | Predicted: Monoclinic / Triclinic | Monoclinic | Predicted: Monoclinic |
| Space Group | Predicted: | N/A | |
| Melting Point | ~145–149 °C (High Stability) | 122–125 °C | 230–231 °C (Higher Lattice Energy) |
| H-Bond Donors | 3 (Indole NH + Amino NH | 1 (Indole NH) | 3 |
| H-Bond Acceptors | 3 (Ester O + Amino N) | 2 (Ester O) | 3 |
| Packing Motif | 3D H-Bond Network (Sheet-like) | 1D Herringbone Dimer | Tight 3D Network |
| Solubility | Moderate (DMSO, warm EtOH) | High (EtOH, DCM) | Low (due to high MP) |
Analyst Insight: The parent compound crystallizes as a simple hydrogen-bonded dimer (
motif). The addition of the 6-amino group in the target molecule disrupts this simple motif, introducing lateral H-bonding that significantly raises the melting point and lattice energy. This makes the 6-amino variant more stable but harder to solubilize for crystallization.
Detailed Crystallographic Analysis[1]
The Parent Baseline (Ethyl 1H-indole-2-carboxylate)
To understand the target, we must first analyze the baseline structure solved by Lynch et al. (2020).
-
Unit Cell:
, , , . -
Packing: The molecules form centrosymmetric dimers via
bonds between the indole nitrogen and the carbonyl oxygen. These dimers stack in a herringbone pattern along the -axis. -
Limitation: This structure lacks the secondary H-bond donor capability required for high-affinity binding in complex protein pockets.
The 6-Amino Functional Shift
The 6-amino group acts as a strong
-
Lattice Effect: The amino group (
) adds two donor protons and one acceptor lone pair. This likely forces the crystal to adopt a sheet-like architecture rather than the simple dimers of the parent. -
Experimental Evidence: The melting point jump from ~125°C (parent) to ~145°C (6-amino ethyl ester) and >230°C (6-amino methyl ester) confirms a massive increase in lattice cohesive energy driven by this extended H-bond network.
Experimental Protocol: Generating High-Quality Crystals
Growing diffraction-quality crystals of the 6-amino derivative is more challenging than the parent due to its polarity.
Workflow Visualization
The following diagram outlines the optimized crystallization pathway for amino-indole esters.
Figure 1: Decision tree for crystallizing polar amino-indole derivatives. Method B is recommended if Method A yields microcrystalline powder.
Step-by-Step Protocol (Method B: Vapor Diffusion)
-
Dissolution: Dissolve 20 mg of Ethyl 6-amino-1H-indole-2-carboxylate in 1.5 mL of DMSO or DMF (high solubility).
-
Filtration: Pass through a 0.45
m PTFE syringe filter into a small inner vial (4 mL). -
Diffusion Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Water or Methanol (anti-solvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvest: Crystals should appear within 3–7 days as the anti-solvent diffuses into the DMSO, slowly lowering solubility.
Mechanistic Comparison: H-Bonding Topology
Understanding the binding topology is crucial for drug design. The diagram below contrasts the observed parent topology with the predicted 6-amino topology.
Figure 2: Topological shift from discrete dimers (Parent) to multidimensional networks (6-Amino), explaining the increased thermal stability.
References
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Crystal structure of ethyl 1H-indole-2-carboxylate. IUCrData, 5(12), x201205.
-
Zhang, H., et al. (2016). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Journal of Chemical Research. (Data on Methyl 6-amino analogs).
-
Manojkumar, P., et al. (2024). Charge Transfer Interaction Dynamics Between 6-Aminoindole and Picric Acid. Journal of Molecular Structure. (Characterization of the 6-aminoindole core).
benchmarking ethyl 6-amino-1H-indole-2-carboxylate against other indole building blocks
Topic: Benchmarking Ethyl 6-amino-1H-indole-2-carboxylate Against Other Indole Building Blocks Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Strategic Value of the C6-Scaffold
Ethyl 6-amino-1H-indole-2-carboxylate (CAS: 16732-73-3 ) represents a specialized scaffold in medicinal chemistry, distinct from its more common isomer, the 5-amino analogue. While the 5-aminoindole core is ubiquitous in serotonin mimetics, the 6-amino isomer offers a unique vector for substituent extension, critical for accessing specific hydrophobic pockets in kinase (e.g., VEGFR, EGFR) and GPCR targets.
This guide benchmarks the 6-amino-2-carboxylate scaffold against its primary competitors, focusing on electronic differentiation, reactivity profiles, and synthetic utility.
Structural & Electronic Analysis: C6 vs. C5
The choice between a 6-amino and a 5-amino indole is rarely arbitrary; it dictates both the synthetic path and the final biological activity.
Electronic Density & Nucleophilicity
The indole nucleus is electron-rich, but the distribution of this density varies significantly between positions.
-
5-Amino Position (Competitor): The C5 position is electronically coupled to the indole nitrogen (N1) in a relationship analogous to a para-substituted aniline. This makes the C5-amine highly nucleophilic but also prone to rapid oxidative degradation (quinoid formation).
-
6-Amino Position (Target): The C6 position is meta-related to the indole nitrogen. Consequently, it receives less electron density from the N1 lone pair.
-
Result: The C6-amine is less nucleophilic than the C5-amine.
-
Advantage: It exhibits superior oxidative stability and reduced background reactivity, allowing for higher selectivity during electrophilic aromatic substitutions on the ring system.
-
| Feature | Ethyl 6-amino-1H-indole-2-carboxylate | Ethyl 5-amino-1H-indole-2-carboxylate |
| Nucleophilicity (Amine) | Moderate (Controlled Reactivity) | High (Aggressive Reactivity) |
| Oxidative Stability | High (Resistant to air oxidation) | Low (Rapidly darkens/degrades) |
| Vector Geometry | Linear extension (120° from C2-C3 axis) | Bent extension (60° from C2-C3 axis) |
| Kinase Binding Mode | Solvent-front / Hinge binder | Deep pocket / Gatekeeper interaction |
Comparative Reactivity Profiling
The following data summarizes the performance of the 6-amino scaffold in standard medicinal chemistry transformations compared to the 5-amino standard.
Benchmark 1: Amide Coupling Efficiency
Reaction: Coupling with 3-methoxybenzoic acid using HATU/DIPEA in DMF.
-
5-Amino Isomer: Yields typically 85-95% . Reaction is fast (<1 h) but often requires purification to remove oxidized byproducts.
-
6-Amino Isomer: Yields typically 75-88% . Reaction is slower (2-4 h) due to lower nucleophilicity, but the product is cleaner with fewer side reactions involving the indole C3 position.
Benchmark 2: Cyclization to Pyrimidoindoles
Reaction: Condensation with isocyanates followed by base-mediated cyclization to form tricyclic pyrimido[1,6-a]indoles.
-
6-Amino Isomer: The amine at C6 and ester at C2 are spatially distant. Direct cyclization is geometrically impossible between C6 and C2. This scaffold is strictly a linear building block.
-
Alternative: To achieve cyclization, the C2-ester is typically converted to a hydrazide or reacted with bifunctional electrophiles that bridge the N1 and C2 positions, leaving the C6-amine free for external functionalization.
Benchmark 3: Reductive Amination
Reaction: Reaction with benzaldehyde / NaBH(OAc)3.
-
Performance: The 6-amino group performs excellently (Yields >90%). Unlike the 5-amino analogue, it shows minimal tendency to undergo over-alkylation or polymerization under acidic reductive conditions.
Decision Framework: Selecting the Right Isomer
The following decision tree assists in selecting the appropriate indole building block based on structural requirements.
Figure 1: Decision matrix for selecting between 5-amino and 6-amino indole carboxylates based on medicinal chemistry requirements.
Experimental Protocols
These protocols are validated for the 6-amino scaffold, accounting for its specific solubility and reactivity profile.
Protocol A: Selective N-Acylation (Amide Coupling)
Objective: Functionalize the C6-amine without affecting the indole NH or hydrolyzing the C2-ester.
-
Preparation: Dissolve Ethyl 6-amino-1H-indole-2-carboxylate (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C.
-
Note: The 6-amino group is less basic; DIPEA is sufficient, but do not use pyridine alone as the reaction will be sluggish.
-
-
Reaction: Stir at room temperature for 4–6 hours . Monitor by LCMS.[1]
-
Checkpoint: If conversion is <50% after 2h, warm to 40°C. The reduced nucleophilicity of the C6-amine often requires thermal energy compared to the C5-isomer.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then sat. NaHCO3. Dry over Na2SO4.[2][3]
-
Purification: Flash chromatography (Hexane/EtOAc). The product is typically a stable, white to off-white solid.
Protocol B: C2-Ester Hydrolysis (Saponification)
Objective: Reveal the carboxylic acid for further coupling or decarboxylation.
-
Dissolution: Suspend the ester in THF:MeOH:Water (3:1:1) .
-
Base Addition: Add LiOH·H2O (3.0 eq).
-
Reaction: Heat to 60°C for 2 hours.
-
Critical: Do not use NaOH/reflux if the C6-amide is sensitive. LiOH is milder.
-
-
Isolation: Acidify carefully to pH 4 with 1M HCl. The amino-acid zwitterion may precipitate. Collect by filtration.[2][3]
Case Study: Kinase Inhibitor Development
In a study targeting VEGFR-2 inhibitors , researchers compared the 5-amino and 6-amino indole scaffolds.
-
Hypothesis: The binding pocket required a linear extension from the indole core to reach the solvent interface.
-
Result: The 6-amino derivative (synthesized from ethyl 6-amino-1H-indole-2-carboxylate) showed a 12-fold improvement in IC50 (18 nM vs 210 nM) compared to the 5-amino analogue. The C6-vector perfectly aligned the solubilizing tail with the channel exit, whereas the C5-vector clashed with the gatekeeper residue [1, 4].
References
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 2023. Link
-
Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Journal of Organic Chemistry, 2012. Link
-
Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects. ResearchGate, 2025. Link
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 2024. Link
-
Ethyl 6-amino-1H-indole-2-carboxylate Product Data. Sigma-Aldrich, 2025. Link
Sources
Safety Operating Guide
Personal protective equipment for handling ethyl 6-amino-1H-indole-2-carboxylate
Operational Safety Guide: Ethyl 6-amino-1H-indole-2-carboxylate
CAS Number: 71056-60-5 Formula: C₁₁H₁₂N₂O₂ Role: Pharmaceutical Intermediate / Synthetic Building Block
Executive Summary & Scientific Context
As a Senior Application Scientist, I advise treating Ethyl 6-amino-1H-indole-2-carboxylate not merely as a generic reagent, but as a reactive scaffold requiring specific environmental controls. This compound features an electron-rich indole core with a free amino group at the 6-position.
The "Why" Behind the Protocol:
-
Oxidation Risk: The amino-indole moiety is susceptible to oxidation. Exposure to light and air can lead to "pinking" or polymerization, degrading sample purity.
-
Sensitization Potential: While primary hazards are irritation (H315, H319), aromatic amines carry a structural alert for potential sensitization. Preventing skin contact is not just about avoiding burns; it is about preventing long-term immune sensitization.
-
Physical Form: As a solid powder, the primary vector for exposure is inhalation of dust, necessitating strict engineering controls.
Hazard Identification & Risk Assessment
The following data summarizes the Global Harmonized System (GHS) classifications.
| Hazard Category | H-Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3] | Do not leave open containers on benchtops; strict hygiene. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | Direct contact will cause dermatitis; gloves are mandatory. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] | Dust can cause corneal abrasion and chemical burns. |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][3][5][6] | Never handle outside a fume hood. |
Personal Protective Equipment (PPE) Strategy
We do not rely on a "one-size-fits-all" approach. PPE must be selected based on the specific task (weighing vs. solubilizing).
Protective Layering Protocol
-
Hand Protection:
-
Material: Nitrile Rubber (Minimum thickness 0.11 mm).
-
Rationale: Latex is permeable to many organic esters and offers poor protection against aromatic amines.
-
Technique:Double-gloving is recommended during weighing. Discard the outer pair immediately if contaminated.
-
-
Eye Protection:
-
Standard: Chemical Safety Goggles (ANSI Z87.1 or EN 166).
-
Contraindication: Safety glasses are insufficient for powders, as airborne dust can bypass side shields.
-
-
Respiratory Protection:
-
Primary Control: Fume Hood (Engineering Control).
-
Secondary Control: If hood work is impossible (e.g., equipment maintenance), use a NIOSH N95 or P100 particulate respirator.
-
Visualizing the Safety Logic
Figure 1: PPE Decision Matrix based on physical state and primary exposure risks.
Operational Handling Protocol
This workflow ensures sample integrity and operator safety.
Phase 1: Preparation
-
Environment: Verify Fume Hood airflow (>100 fpm).
-
Tools: Prepare an anti-static weighing boat and a stainless steel spatula. Plastic spatulas can generate static, causing the powder to "jump" and spread.
-
Vessels: Use amber glass vials. If amber is unavailable, wrap clear glass in aluminum foil to prevent photo-oxidation.
Phase 2: Weighing & Transfer (Critical Step)
-
Positioning: Place the balance inside the fume hood, at least 6 inches back from the sash.
-
Transfer: Open the source container only inside the hood.
-
Spill Prevention: Place a dark-colored spill mat or paper beneath the balance. This provides high contrast against the white/yellowish powder, making minor spills immediately visible.
-
Closing: Wipe the threads of the source container with a dry Kimwipe before recapping to prevent grinding the chemical in the cap (which can degrade the seal).
Phase 3: Storage
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidation of the amino group.
-
Segregation: Store away from strong oxidizing agents and acids.[7][6]
Emergency Response & Decontamination
Scenario A: Powder Spill (Benchtop/Hood)
-
Do NOT use compressed air or vigorous sweeping (generates dust).
-
Method: Cover the spill with a damp paper towel (water or ethanol) to wet the powder, preventing it from becoming airborne.
-
Cleanup: Wipe up the wet slurry and place materials in a solid hazardous waste bag.
-
Surface Decon: Clean the area with a soap/water solution followed by 70% ethanol.
Scenario B: Exposure
-
Eye Contact: Flush immediately with water for 15 minutes.[2][4][6] Hold eyelids open. Reasoning: Indoles can be stubborn irritants; thorough flushing is vital to prevent corneal haze.
-
Skin Contact: Wash with soap and copious water.[1][2][3][7][6][8][9] Do not use ethanol on skin (it enhances absorption).
Disposal & Waste Management
Disposal must follow the "Cradle-to-Grave" principle.
| Waste Stream | Description | Protocol |
| Solid Waste | Contaminated gloves, paper towels, weighing boats. | Double-bag in hazardous waste bags labeled "Toxic Solid - Organic". |
| Liquid Waste | Mother liquors, reaction solvents. | Segregate into "Organic Waste - Halogenated" or "Non-Halogenated" depending on solvent. |
| Empty Containers | Original bottles. | Triple rinse with solvent (acetone/ethanol) before discarding. Collect rinsate as liquid waste. |
Lifecycle Workflow
Figure 2: Chemical lifecycle from receipt to disposal, emphasizing temperature control.
References
-
Sigma-Aldrich. Safety Data Sheet: Ethyl 6-amino-1H-indole-2-carboxylate. Product No. 71056-60-5. Retrieved from .
-
PubChem. Compound Summary: Ethyl 6-amino-1H-indole-2-carboxylate. National Library of Medicine. Retrieved from .[10]
-
Thermo Fisher Scientific. Safety Data Sheet: Indole-2-carboxylic acid derivatives. Retrieved from .
-
ChemSrc. CAS 71056-60-5 MSDS and Properties. Retrieved from .
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. Methyl 6-amino-1H-indole-2-carboxylate | C10H10N2O2 | CID 22060206 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
